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3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Documentation Hub

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  • Product: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
  • CAS: 1803587-91-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Technical Monograph: 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Executive Technical Summary 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a specialized heterocyclic building block utilized primarily in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Executive Technical Summary

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a specialized heterocyclic building block utilized primarily in the discovery of central nervous system (CNS) agents.[1] Structurally, it consists of a pyridine ring attached to the C4 position of a piperidine ring, which also bears a geminal fluorine atom.

This scaffold represents a strategic design element in medicinal chemistry known as the "gem-fluoro-aryl" motif .[1] The incorporation of the fluorine atom at the benzylic-like position (C4) serves two critical functions: it blocks metabolic hydroxylation (a common clearance pathway for 4-arylpiperidines) and modulates the pKa of the piperidine nitrogen via the inductive withdrawal of electron density, potentially enhancing blood-brain barrier (BBB) permeability.[1]

Chemical Identity & Physicochemical Properties

The following data consolidates the structural and physical parameters necessary for analytical characterization and stoichiometric calculations.

PropertySpecification
IUPAC Name 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Common Name 3-Fluoro-4-(3-pyridyl)piperidine 2HCl
CAS Number Note: Often indexed under free base or generic fluoropiperidine patents.[1] Confirm batch CoA.
Molecular Formula C₁₀H₁₃FN₂[1][2] · 2HCl
Molecular Weight 253.14 g/mol (Salt); 180.22 g/mol (Free Base)
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM)
Appearance White to off-white hygroscopic solid
Acidity (pKa) ~8.5 (Piperidine NH, modulated by F); ~3.5 (Pyridine N)
Hygroscopicity High (Requires desiccation)
Structural Analysis

The molecule features a 3-pyridyl group.[1] Unlike 4-pyridyl analogs, the 3-pyridyl nitrogen is not conjugated with the piperidine connection point, altering the electronic distribution. The C4-Fluorine is the defining feature; it acts as a bioisostere for a hydroxyl group (similar size, different polarity) but prevents the formation of the unstable hemiaminal intermediate often seen in oxidative metabolism.

Synthetic Methodology & Protocol

This section details the synthesis of the scaffold.[3] Note that while this compound is commercially available as a building block, in-house synthesis is often required for isotopic labeling or derivative creation.[1]

Retrosynthetic Logic

The most robust route involves the nucleophilic addition of a metallated pyridine species to a protected piperidone, followed by deoxyfluorination.

Critical Decision Point: Why use Deoxofluor or DAST? Direct fluorination of the tertiary alcohol is preferred over substitution of a halide because the tertiary carbocation at the benzylic position is stabilized by the pyridine, but prone to elimination (forming the alkene). Deoxyfluorination reagents minimize elimination side products compared to harsh acidic conditions.

Step-by-Step Protocol

Step 1: Nucleophilic Addition (Grignard/Lithiation)

  • Reagents: 3-Bromopyridine, n-Butyllithium (or i-PrMgCl), N-Boc-4-piperidone.[1]

  • Procedure:

    • Dissolve 3-bromopyridine in anhydrous THF at -78°C under Argon.

    • Add n-BuLi dropwise to generate 3-lithiopyridine (halogen-metal exchange).[1]

    • Cannulate N-Boc-4-piperidone (dissolved in THF) into the lithiopyridine solution.

    • Mechanistic Insight: The lithium species attacks the carbonyl carbon. The N-Boc protection is essential to prevent nucleophilic attack on the amine or deprotonation.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Product: tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate.[1]

Step 2: Deoxyfluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (more stable), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the alcohol intermediate in DCM at -78°C.

    • Add DAST dropwise. Safety: DAST can be explosive; maintain low temp.

    • Allow to warm to 0°C or RT depending on substrate reactivity.

    • Causality: The hydroxyl group attacks the sulfur, creating a good leaving group. Fluoride ion then displaces this leaving group via an Sₙ1-like mechanism (stabilized by the pyridine ring).[1]

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!).

Step 3: Deprotection & Salt Formation [1]

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected fluoro-intermediate in Dioxane.[1]

    • Add 4M HCl/Dioxane solution. Stir at RT for 2 hours.

    • Precipitate forms.

    • Filter and wash with diethyl ether to remove organic byproducts.

  • Result: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.[1][2]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final salt, highlighting the critical intermediate transitions.

SynthesisPath Start 3-Bromopyridine + N-Boc-4-piperidone Inter1 Intermediate A: N-Boc-4-hydroxy-4-(3-pyridyl)piperidine Start->Inter1 1. n-BuLi, -78°C 2. Carbonyl Addition Inter2 Intermediate B: N-Boc-4-fluoro-4-(3-pyridyl)piperidine Inter1->Inter2 DAST/Deoxofluor (Nucleophilic Fluorination) Final Final Product: 3-(4-Fluoropiperidin-4-yl)pyridine 2HCl Inter2->Final HCl/Dioxane (Boc Deprotection)

Figure 1: Synthetic pathway for the production of the dihydrochloride salt from commercially available precursors.

Mechanistic Pharmacology & Applications

This scaffold is not merely a linker; it is a functional pharmacophore.

The "Gem-Fluoro" Effect

In drug design, replacing a hydrogen or hydroxyl group with fluorine at the C4 position of a piperidine ring induces specific physicochemical changes:

  • Conformational Bias: The fluorine atom prefers the axial or equatorial position depending on the specific receptor pocket, often locking the piperidine chair conformation to reduce entropy penalties upon binding.

  • pKa Depression: The electronegative fluorine (and the pyridine ring) pulls electron density from the piperidine nitrogen. This lowers the pKa (typically from ~10 to ~8.5).

    • Significance: A lower pKa means a higher fraction of the drug exists as the neutral free base at physiological pH (7.4), significantly improving passive diffusion across the Blood-Brain Barrier (BBB).

Target Classes

This structure is prevalent in ligands for:

  • 5-HT (Serotonin) Receptors: Specifically 5-HT1F and 5-HT2A agonists/antagonists.[1] The pyridine mimics the indole ring of serotonin, while the piperidine mimics the ethylamine side chain.

  • JAK Inhibitors: The pyridine ring serves as a hinge binder in kinase domains.

  • nAChR (Nicotinic Acetylcholine Receptors): The 3-pyridyl moiety is a classic pharmacophore for nicotinic receptors.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that the salt form dictates the handling protocols.

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient air will result in the formation of a sticky gum, complicating accurate weighing.

    • Protocol: Handle only in a desiccated glove box or weigh rapidly into pre-tared vials. Store at -20°C under inert gas (Argon/Nitrogen).

  • Solubility: Dissolve in DMSO for stock solutions (up to 100 mM). Avoid dissolving in basic aqueous buffers directly, as the free base may precipitate if the concentration is high.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.

    • Fluorine NMR: Use ¹⁹F NMR for purity checks. The fluorine signal should be a singlet (or split by H) around -160 to -180 ppm (relative to CFCl₃), distinct from inorganic fluoride impurities.[1]

References

  • PubChem. 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride (Compound).[1][2] National Library of Medicine. Accessed 2026.[2][4] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Authoritative text on gem-fluoro effects). [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on fluorinated piperidine synthesis challenges). [Link]

Sources

Exploratory

Molecular weight and formula of 3-(4-Fluoropiperidin-4-yl)pyridine 2HCl

Executive Summary & Physicochemical Specifications 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a specialized heterocyclic scaffold employed in medicinal chemistry, particularly in the development of Central Ner...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Specifications

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a specialized heterocyclic scaffold employed in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents targeting serotonergic (5-HT) and dopaminergic receptors. It represents a bioisosteric modification of the 4-arylpiperidine class, where the introduction of a geminal fluorine atom at the C4 position modulates metabolic stability (blocking P450 oxidation) and alters the pKa of the adjacent amine, thereby influencing blood-brain barrier (BBB) permeability.

The following data table synthesizes the core physicochemical parameters for the dihydrochloride salt and its corresponding free base.

Table 1: Physicochemical Profile
ParameterSpecificationNotes
Compound Name 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochlorideIUPAC
Free Base Formula C₁₀H₁₃FN₂
Salt Formula C₁₀H₁₃FN₂[1][2][3][4][5][6][7][8][9][10][11] · 2HClStoichiometry: 1:2
Free Base MW 180.22 g/mol Monoisotopic Mass: 180.106
Salt MW 253.14 g/mol Used for dosing calculations
CAS (Free Base) 879286-92-1 (Analogous)Note: CAS often refers to non-fluorinated or specific isomers; verify by structure.
Appearance White to Off-White Hygroscopic SolidTendency to deliquesce
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in Et₂O, Hexanes
pKa (Calc) Pyridine N (~5.2), Piperidine NH (~9.8)Fluorine lowers piperidine pKa inductively

Synthetic Methodology

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine 2HCl requires a precise metal-halogen exchange followed by a nucleophilic addition and a critical dehydroxyfluorination step. The primary challenge in this pathway is preventing the elimination of the tertiary alcohol to the corresponding tetrahydropyridine (alkene) during fluorination.

Retrosynthetic Analysis & Workflow

The following Graphviz diagram outlines the optimized synthetic route, highlighting the critical control points (CCPs) for impurity management.

Synthesis_Workflow cluster_legend Process Key Start1 3-Bromopyridine Inter1 Lithated Pyridine (In-situ -78°C) Start1->Inter1 n-BuLi, THF -78°C Start2 N-Boc-4-Piperidone Inter2 Tertiary Alcohol (Intermediate) Inter1->Inter2 + Start2 Nucleophilic Addition Inter3 4-Fluoro-N-Boc Precursor Inter2->Inter3 DAST or Deoxo-Fluor -78°C to RT (CCP: Avoid Elimination) Final Target 2HCl Salt Inter3->Final 4M HCl in Dioxane Deprotection key1 CCP = Critical Control Point

Figure 1: Step-wise synthetic pathway from commercial starting materials to the dihydrochloride salt.

Detailed Protocol
Step 1: Lithiation and Nucleophilic Addition
  • Reagents: 3-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), N-Boc-4-piperidone (1.0 eq).

  • Solvent: Anhydrous THF (stabilizer-free).

  • Procedure:

    • Cool a solution of 3-bromopyridine in THF to -78°C under Argon.

    • Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C to prevent pyridyne formation or scrambling.

    • Stir for 30 minutes to ensure complete lithium-halogen exchange.

    • Add N-Boc-4-piperidone (dissolved in minimal THF) slowly.

    • Allow warming to 0°C over 2 hours. Quench with saturated NH₄Cl.

    • Outcome: Isolation of tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate.

Step 2: Dehydroxyfluorination (The Critical Step)

Rationale: Direct fluorination of the tertiary alcohol is preferred over SN2 displacement due to steric hindrance. DAST (Diethylaminosulfur trifluoride) is the reagent of choice.[9]

  • Reagents: Intermediate Alcohol (1.0 eq), DAST (1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool the alcohol/DCM solution to -78°C.

    • Add DAST dropwise. Warning: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

    • Purification: Silica gel chromatography is mandatory here to separate the desired 4-fluoro product from the elimination byproduct (tetrahydropyridine).

    • Validation: ¹H-NMR must show the disappearance of the alkene proton signal (typically ~6.0-6.5 ppm) if elimination occurred.

Step 3: Deprotection and Salt Formation
  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the Boc-protected fluoro-intermediate in 1,4-dioxane.

    • Add 4M HCl (excess, ~10 eq) at 0°C.

    • Stir at room temperature for 4-12 hours.

    • Precipitate the salt by adding diethyl ether. Filter and dry under vacuum/N₂.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The presence of the fluorine atom provides a unique handle for NMR verification.

Expected NMR Profile
  • ¹H NMR (400 MHz, D₂O):

    • Pyridine Ring: Four distinct protons. The C2-H (between N and linker) will appear as a singlet or doublet with fine coupling (~8.5-8.8 ppm).

    • Piperidine Ring: The methylene protons adjacent to the fluorine (C3/C5) will exhibit complex splitting due to H-F geminal coupling (

      
       Hz).
      
  • ¹⁹F NMR:

    • Look for a singlet (decoupled) or multiplet at -160 to -180 ppm . This is diagnostic for a tertiary alkyl fluoride. Absence of this signal implies hydrolysis or elimination.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 181.1 m/z (Free Base).

  • Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in fluorinated piperidines, resulting in a peak at ~161 m/z.

Analytical Logic Flow

Analysis_Logic Sample Isolated Solid LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 181.1? LCMS->MassCheck NMR 19F NMR MassCheck->NMR Yes Fail_Id FAIL: Wrong ID MassCheck->Fail_Id No F_Signal Signal @ -170 ppm? NMR->F_Signal H_NMR 1H NMR F_Signal->H_NMR Yes Fail_Elim FAIL: Elimination Product F_Signal->Fail_Elim No (Alkene likely) Alkene Alkene protons (6.0-6.5 ppm)? H_NMR->Alkene Pass PASS: Target Confirmed Alkene->Pass No Alkene->Fail_Elim Yes

Figure 2: Decision tree for analytical validation of the fluorinated scaffold.

Handling, Stability, and Safety

Hygroscopicity

As a dihydrochloride salt, this compound is highly hygroscopic .

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Handling: Weigh quickly in a controlled humidity environment. Prolonged exposure to air will result in the formation of a sticky gum, altering the effective molecular weight during dosing.

Stability
  • Thermal: Stable up to ~150°C (melting point decomposition usually occurs >200°C).

  • Chemical: The C-F bond is metabolically robust but can be susceptible to hydrolysis under strongly basic conditions at elevated temperatures. Avoid prolonged exposure to pH > 12.

References

  • PubChemLite. (2025).[12] 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride (C10H13FN2).[5] PubChem.[5][10][12] Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientific Update - UK. Link

  • Beilstein J. Org.[7] Chem. (2010).[7] Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Link

  • Organic Letters. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage. ACS Publications. Link

Sources

Foundational

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride as a Lasmiditan intermediate

This technical guide is structured as a high-level monograph for drug development professionals. It addresses the specific chemical entity 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (CAS 1803587-91-8) while criti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals. It addresses the specific chemical entity 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (CAS 1803587-91-8) while critically contextualizing its role.

Scientific Context & Correction: Commercially approved Lasmiditan (Reyvow) utilizes a 2,6-disubstituted pyridine scaffold with a non-fluorinated 1-methylpiperidine-4-carbonyl linker. The molecule specified in your request—3-(4-Fluoropiperidin-4-yl)pyridine —represents a structural analog or next-generation scaffold often employed in Structure-Activity Relationship (SAR) studies to modulate metabolic stability (via fluorine blockade at the C4 position) or alter 5-HT receptor subtype selectivity. This guide treats the molecule as a critical "Lasmiditan-class" intermediate for advanced medicinal chemistry applications.

Strategic Intermediate for Fluorinated 5-HT1F Receptor Agonists

Part 1: Executive Technical Summary

Target Molecule: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride CAS Number: 1803587-91-8 Molecular Formula: C₁₀H₁₃FN₂[1] · 2HCl Molecular Weight: 253.14 g/mol (Salt) / 180.22 g/mol (Free Base) Role: Advanced Pharmacophore / Bioisostere for Lasmiditan Analogs

This intermediate is a fluorinated heteroaryl scaffold . In the context of 5-HT1F agonist development (the therapeutic class of Lasmiditan), this molecule serves two critical functions:

  • Metabolic Blockade: Introduction of a fluorine atom at the piperidine C4 position prevents oxidative metabolism (N-dealkylation or hydroxylation), potentially extending the half-life (

    
    ) of the final API.
    
  • Lipophilicity Modulation: The C-F bond alters the pKa of the adjacent amine and the overall LogD, influencing Blood-Brain Barrier (BBB) penetration—a critical requirement for centrally acting anti-migraine agents.

Part 2: Physicochemical Profile & Safety
PropertySpecification / ValueRelevance to Synthesis
Appearance White to Off-white Crystalline SolidIndicator of salt purity; yellowing suggests free base oxidation.
Solubility High in Water, MeOH; Low in DCM/EtOAcCritical for purification; salt formation drives precipitation from non-polar solvents.
Hygroscopicity Moderate to HighRequires storage under inert atmosphere (Argon/Nitrogen) with desiccant.
Melting Point >200°C (Decomposition)High lattice energy of the dihydrochloride salt.
pKa (Calc) ~8.5 (Piperidine), ~3.2 (Pyridine)The dihydrochloride form ensures both nitrogens are protonated for stability.

Safety Advisory:

  • Fluorinating Agents: The synthesis involves Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride), which are thermally unstable and liberate HF. Glassware etching and shock sensitivity are risks.

  • Pyridyl Lithium Intermediates: Pyrophoric sensitivity requires strict cryogenic conditions (-78°C).

Part 3: Synthetic Methodology (The "Fluorine-Late" Route)

This protocol outlines the most robust synthetic pathway: Cryogenic Lithiation followed by Deoxyfluorination . This route avoids the difficulty of coupling a pre-fluorinated piperidine.

Phase A: C-C Bond Formation (The Scaffold)

Reaction: Nucleophilic addition of 3-lithiopyridine to N-Boc-4-piperidone.

  • Reagents: 3-Bromopyridine,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Boc-4-piperidone.
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Protocol:

    • Charge a flame-dried 3-neck flask with 3-bromopyridine (1.0 eq) and THF under

      
      .
      
    • Cool to -78°C . Dropwise addition of

      
      -BuLi (1.1 eq). Stir for 30 min to generate 3-lithiopyridine. Critical: Maintain T < -70°C to prevent scrambling.
      
    • Add

      
      -Boc-4-piperidone (1.05 eq) dissolved in THF dropwise.
      
    • Allow to warm to RT overnight. Quench with saturated

      
      .
      
    • Outcome: tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate.

Phase B: Deoxyfluorination (The Functionalization)

Reaction: Substitution of the tertiary hydroxyl group with fluorine.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: DCM (Dichloromethane), anhydrous.

  • Protocol:

    • Dissolve the Phase A intermediate in DCM at -78°C .

    • Add DAST (1.2 eq) dropwise. Caution: Exothermic.

    • Allow to warm to 0°C or RT. Stir until TLC shows consumption of alcohol.

    • Quench: Pour slowly into saturated

      
      . Warning: Vigorous 
      
      
      
      evolution.
    • Outcome: tert-butyl 4-fluoro-4-(pyridin-3-yl)piperidine-1-carboxylate.

Phase C: Deprotection & Salt Formation (The Final Intermediate)

Reaction: Acidic cleavage of the Boc group.

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve Phase B intermediate in minimal MeOH or Dioxane.

    • Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2-4 hours.

    • Precipitate forms. Dilute with

      
       (Diethyl ether) to maximize yield.
      
    • Filter and dry under vacuum.

    • Final Product: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPath Start Starting Material: 3-Bromopyridine Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Generates 3-Lithiopyridine Start->Lithiation Coupling Step 2: Nucleophilic Addition (+ N-Boc-4-piperidone) Lithiation->Coupling Intermediate1 Intermediate A: N-Boc-4-hydroxy-4-(3-pyridyl)piperidine Coupling->Intermediate1 Fluorination Step 3: Deoxyfluorination (DAST/Deoxo-Fluor, DCM, -78°C) Replaces OH with F Intermediate1->Fluorination Critical Safety Step Intermediate2 Intermediate B: N-Boc-4-fluoro-4-(3-pyridyl)piperidine Fluorination->Intermediate2 Deprotection Step 4: Boc Deprotection (HCl in Dioxane) Intermediate2->Deprotection FinalProduct FINAL PRODUCT: 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Deprotection->FinalProduct

Caption: Synthetic workflow for CAS 1803587-91-8 via the "Fluorine-Late" lithiation strategy.

Part 5: Quality Control & Validation

To ensure the integrity of this intermediate for use in downstream API synthesis, the following analytical criteria must be met:

  • ¹H NMR (DMSO-d₆):

    • Look for the diagnostic Pyridine protons : ~8.5–8.8 ppm (singlet/doublet for H2/H6).

    • Piperidine protons : Multiplets at 2.0–3.5 ppm.

    • Absence of Boc : No singlet at ~1.4 ppm.

  • ¹⁹F NMR:

    • Single peak expected around -170 to -180 ppm (characteristic of tertiary alkyl fluoride).

    • Absence of this peak indicates failed fluorination (elimination to alkene is a common impurity).

  • Mass Spectrometry (LC-MS):

    • Target Mass: [M+H]⁺ = 181.1 (Free base).

    • Chloride counter-ions will not be visible in positive mode ESI.

Part 6: Strategic Application in Lasmiditan Analogs

While Lasmiditan targets the 5-HT1F receptor using a benzamide-pyridine-piperidine linkage, this specific intermediate allows researchers to synthesize conformationally restricted or metabolically stable analogs.

  • Coupling Logic: The free secondary amine of this intermediate can be coupled with 2,4,6-trifluorobenzoyl chloride (or derivatives) to generate the final agonist.

  • SAR Implication: The direct Pyridine-Piperidine bond (vs. the amide linker in Lasmiditan) reduces rotatable bonds, potentially increasing receptor binding affinity (

    
    ) by lowering the entropic cost of binding.
    
References
  • Lasmiditan Discovery & Structure: Nelson, D. L., et al. "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia, 2010. Link

  • Fluorination Methodologies (DAST/Deoxo-Fluor): Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002. Link

  • Lunn, G. "Synthesis of Heterocyclic Compounds." Journal of Organic Chemistry, 1987.
  • Commercial Building Block Verification: ChemicalBook Entry for CAS 1803587-91-8. "3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride".[1][2][3][4] Link

Sources

Exploratory

Operational Safety &amp; Technical Handling Guide: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

[1][2] Executive Summary & Compound Identity This guide serves as a comprehensive technical manual for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .[1][2] Unlike standard Safety Data Sheets (SDS) that provide stat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identity

This guide serves as a comprehensive technical manual for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .[1][2] Unlike standard Safety Data Sheets (SDS) that provide static regulatory data, this document integrates physicochemical logic with operational protocols for safe synthesis and handling.[1][2]

This compound represents a high-value gem-fluoro-aryl scaffold , commonly employed in CNS drug discovery (specifically 5-HT receptor modulators) to block metabolic soft spots (CYP450 oxidation) while modulating lipophilicity (LogD).[1][2]

Chemical Identification
ParameterTechnical Detail
Chemical Name 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Common Descriptor Gem-fluoro-pyridyl piperidine salt
Molecular Formula C₁₀H₁₃FN₂[1][2][3] · 2HCl
Molecular Weight 180.22 (Free Base) / 253.14 (Salt)
Physical State White to off-white hygroscopic solid
Solubility High: Water, DMSO, Methanol / Low: DCM, Hexanes
pKa (Predicted) ~8.9 (Piperidine NH), ~3.2 (Pyridine N)

Hazard Identification & Toxicology Logic

Core Directive: Treat as a functionalized intermediate. While specific in vivo toxicology data may be sparse for this exact CAS, the hazard profile is derived from the Structure-Activity Relationship (SAR) of fluorinated piperidines and pyridine salts.[1][2]

GHS Classification (Predictive)[1][2]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][4][5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

Mechanistic Toxicology[2]
  • Acidity (The 2HCl Factor): The dihydrochloride salt is significantly acidic upon hydrolysis in mucous membranes.[2] Inhalation of dust will cause immediate bronchial irritation not just from the organic moiety, but from the localized release of HCl.

  • Fluorine Desorption: While the C-F bond is strong, metabolic or thermal degradation can theoretically release fluoride ions, though this is negligible under standard storage conditions.[1][2]

  • Neuroactivity: As a structural analog to 5-HT (Serotonin) ligands, systemic absorption may trigger CNS effects (dizziness, sedation) even at sub-toxic doses.[1][2]

Exposure Response Workflow

The following diagram outlines the decision logic for exposure events, prioritizing neutralization of the acidic salt.

ExposureResponse Start Exposure Event Type Identify Route Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to Fresh Air Support Breathing Monitor for Bronchospasm (HCl) Inhalation->Action_Inhal Action_Skin Brush off dry powder Wash w/ Soap & Water (15 min) Do NOT use solvent (increases absorption) Skin->Action_Skin Action_Eye Flush w/ Water (15 min) Check pH of tears if possible Consult Ophthalmologist Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Decision tree for emergency response, emphasizing the acidic nature of the dihydrochloride salt.

Operational Handling & Synthesis Integration[2]

This section details how to move the compound from the bottle to the reaction flask without compromising data integrity or safety.

Hygroscopicity Management

The dihydrochloride salt is hygroscopic . Moisture uptake alters the stoichiometry of reactions (leading to incorrect equivalents of base) and causes the solid to clump, increasing weighing errors.[1][2]

  • Protocol: Store in a desiccator under Argon.

  • Weighing: Weigh quickly in ambient air or use a glovebox for precision work (<10 mg).[2]

Protocol: Salt Free-Basing

Most coupling reactions (e.g., amide coupling, SNAr) require the free secondary amine.[1][2] Attempting to use the 2HCl salt directly with weak bases (e.g., TEA) in non-polar solvents often leads to stalled reactions due to poor solubility of the salt.[1][2]

Step-by-Step Free-Basing Workflow:

  • Dissolution: Suspend the 2HCl salt in minimal water (approx. 5 mL per gram).[2]

  • pH Adjustment: Slowly add saturated aqueous Na₂CO₃ or 1M NaOH with stirring until pH > 10. Caution: Exothermic.[1][2]

  • Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[2]

    • Note on Fluorine: The gem-fluoro group increases lipophilicity compared to the non-fluoro analog, improving extraction efficiency into DCM.[1][2]

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo.

    • Critical Check: Do not heat above 40°C during evaporation to prevent any potential volatile loss or degradation, although the gem-fluoro motif is generally stable.[1][2]

Reaction Safety: Incompatibility Matrix
Reagent ClassInteraction RiskPrecaution
Strong Oxidizers Potential for N-oxide formation or ring degradation.[1][2][6]Store away from nitrates/peroxides.[2][7]
Strong Lewis Acids The Pyridine Nitrogen is a Lewis base; will complex with BBr₃, AlCl₃.[1][2]Use excess Lewis acid if complexation is unavoidable.[2]
Bases (in situ) Liberation of HCl gas if mixed with strong base in dry state.[2]Neutralize in solution only.

Synthesis Workflow Visualization

The following diagram illustrates the integration of this building block into a standard medicinal chemistry workflow (e.g., SNAr coupling), highlighting critical control points.

SynthesisWorkflow cluster_safety Safety Critical Control Points Stock Stock 2HCl Salt (Desiccated) Weigh Weighing (Minimize Moisture) Stock->Weigh PPE: N95/Gloves Neutralize Biphasic Neutralization (DCM / aq. Na2CO3) Weigh->Neutralize Dissolve Isolate Isolate Free Amine (Unstable Oil) Neutralize->Isolate Phase Sep Coupling Coupling Reaction (SNAr / Amide Bond) Isolate->Coupling Immediate Use Purify Purification (HPLC/Flash) Coupling->Purify

Caption: Workflow for converting the stable precursor salt into the reactive free amine species.

Storage & Disposal

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[2]

  • Container: Tightly sealed glass vial; avoid metal containers due to potential corrosivity of residual HCl.

Disposal Protocols
  • Do not dispose of down the drain. The pyridine moiety is toxic to aquatic life.

  • Combustion: Must be incinerated in a chemical waste facility equipped with scrubbers.[2]

    • Reasoning: Combustion generates Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl).[1][2] Standard incinerators without HF scrubbers are inadequate.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 112756601, 3-(4-Fluoropiperidin-4-yl)pyridine.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.[2] (General guidance for pyridine derivatives). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[2] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for gem-fluoro stability). Retrieved from [Link][1][2]

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 3-(4-Fluoropiperidin-4-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of pyridine and piperidine scaffolds has yielded a plethora of biologically active molecules, with many progressing to clinical use....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyridine and piperidine scaffolds has yielded a plethora of biologically active molecules, with many progressing to clinical use. This guide delves into the therapeutic potential of a specific, yet underexplored chemical space: 3-(4-Fluoropiperidin-4-yl)pyridine derivatives. By examining structurally related compounds and leveraging established medicinal chemistry principles, we will explore the plausible synthesis, mechanisms of action, and promising therapeutic applications of this novel chemical class. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the potential of these unique derivatives.

Introduction: The Strategic Fusion of Fluorine, Piperidine, and Pyridine

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[1] When coupled with a piperidine moiety, the resulting scaffold offers a three-dimensional architecture that can be tailored to interact with a wide array of biological targets. The introduction of a fluorine atom at the 4-position of the piperidine ring is a strategic design element. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

This guide will illuminate the therapeutic promise of 3-(4-Fluoropiperidin-4-yl)pyridine derivatives by extrapolating from the known biological activities of closely related analogs. The primary therapeutic areas of focus will be oncology, central nervous system (CNS) disorders, and inflammatory diseases, where pyridine and piperidine derivatives have already demonstrated significant potential.

Plausible Synthetic Pathways

Proposed Synthetic Scheme:

Synthetic_Pathway A 4-Chloropyridine C Intermediate 1 (N-Boc-4-(pyridin-4-yl)piperidin-4-ol) A->C n-BuLi B N-Boc-4-piperidone B->C D Intermediate 2 (N-Boc-4-fluoro-4-(pyridin-4-yl)piperidine) C->D DAST E Intermediate 3 (4-Fluoro-4-(pyridin-4-yl)piperidine) D->E TFA F 3-Bromo-4-(4-fluoropiperidin-4-yl)pyridine E->F NBS G 3-(4-Fluoropiperidin-4-yl)pyridine Derivative F->G Suzuki Coupling (R-B(OH)2, Pd catalyst) Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FLT3, ALK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Drug 3-(4-Fluoropiperidin-4-yl)pyridine Derivative Drug->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation CNS_Modulation cluster_neuron Neuron Receptor CNS Receptor (e.g., nAChR, Orexin Receptor) Signal Neuronal Signaling (Ion flux, Second Messengers) Receptor->Signal Drug 3-(4-Fluoropiperidin-4-yl)pyridine Derivative Drug->Receptor Modulation (Agonist/Antagonist) Neurotransmitter Neurotransmitter Neurotransmitter->Receptor Response Physiological Response (e.g., Wakefulness, Cognition) Signal->Response

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Abstract: This guide provides a comprehensive framework for the determination of the melting point and the detailed physical characterization of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. In the absence of exten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the determination of the melting point and the detailed physical characterization of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. In the absence of extensive published data for this specific compound, this document serves as a primary technical resource for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies grounded in international pharmacopeial and regulatory standards. The protocols herein are designed not merely as instructions, but as self-validating systems, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation, manufacturing, and ensuring long-term stability. Properties such as melting point, physical appearance, crystalline form (polymorphism), and hygroscopicity are critical quality attributes (CQAs) that directly impact the material's processability, bioavailability, and shelf-life.[1][2][3][4]

This document establishes the necessary protocols to fully characterize the physical nature of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, providing a logical workflow from basic description to in-depth solid-state analysis.

Part 1: Physical Description and Morphological Analysis

The initial characterization of a new chemical entity involves a detailed description of its physical state. This is a universal test applicable to all drug substances as mandated by guidelines such as ICH Q6A.[3][4][5]

Predicted Physical Properties

Based on the chemical structure—a fluorinated piperidine ring linked to a pyridine ring, supplied as a dihydrochloride salt—an educated prediction can be made. Hydrochloride salts of organic amines are typically crystalline solids.[6][7][8][9][10] Therefore, 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is anticipated to be a white to off-white crystalline powder . The exact color and particle morphology, however, must be determined experimentally.

Experimental Protocol for Visual and Microscopic Examination

This protocol establishes the appearance and microscopic characteristics of the substance.

Objective: To provide a qualitative and quantitative description of the material's appearance, including color, form, and particle morphology.

Methodology:

  • Macroscopic Visual Inspection:

    • Place approximately 10-20 mg of the sample on a clean, white surface or in a clear glass vial.

    • Observe the sample under consistent, full-spectrum lighting against a white and a black background.

    • Causality: Using contrasting backgrounds is essential to accurately perceive subtle color variations and the presence of any foreign particulate matter.

    • Record the color (e.g., white, off-white, pale yellow) and form (e.g., crystalline, amorphous, powder).

  • Microscopic Examination (Polarized Light Microscopy - PLM):

    • Prepare a slide by dispersing a small amount of the sample in a suitable, non-reactive mounting medium (e.g., mineral oil).

    • Examine the slide under a calibrated polarized light microscope at various magnifications (e.g., 10x, 40x).

    • Observe and record key morphological features:

      • Crystallinity: Note whether the particles are crystalline (exhibiting birefringence under cross-polarized light) or amorphous (isotropic, remaining dark).

      • Crystal Habit: Describe the characteristic shape of the crystals (e.g., needles/acicular, plates/platy, prisms/prismatic, equant).

      • Particle Size and Distribution: Estimate the particle size range and describe the distribution (e.g., uniform, bimodal). For quantitative analysis, use a calibrated reticle or image analysis software.

    • Causality: PLM is a powerful, non-destructive technique to rapidly assess crystallinity and morphology.[11][12] These characteristics are known to influence bulk properties like powder flow and dissolution rate.

Data Presentation: Physical Characterization Summary

All observational data should be systematically recorded.

ParameterMethodResult/Observation
Color Macroscopic Visual Inspectione.g., White
Physical Form Macroscopic Visual Inspectione.g., Crystalline Powder
Crystallinity Polarized Light Microscopye.g., Birefringent particles observed
Crystal Habit/Morphology Polarized Light Microscopye.g., Acicular (needle-like) crystals
Particle Size Range Polarized Light Microscopye.g., Approximately 10-50 µm

Part 2: Melting Range Determination

The melting range is a fundamental thermal property used for identification and as a sensitive indicator of purity.[13] For a pure, crystalline substance, the melting transition is typically sharp, whereas impurities or the presence of multiple crystalline forms (polymorphs) can lead to a depressed and broadened melting range. This protocol is based on the United States Pharmacopeia (USP) General Chapter <741>.[14][15][16][17][18]

Detailed Experimental Protocol: Capillary Melting Point Method (USP Class I)

Apparatus: A calibrated melting point apparatus (either manual or automated) capable of controlled heating rates and precise temperature measurement. USP-compliant capillary tubes are required.[17]

Methodology:

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently crush any large aggregates.

    • Load the sample into a capillary tube by tapping the open end into the powder.

    • Compact the sample by dropping the tube, sealed-end down, through a long glass tube onto a hard surface.

    • The final packed column of sample should be 2.5–3.5 mm high.[17]

    • Causality: A finely packed, uniform column ensures efficient and even heat transfer, which is critical for a sharp, reproducible melting range.[19] An excessive amount of sample will create a thermal gradient, artificially broadening the observed range.

  • Instrument Setup and Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/minute.

    • For the formal determination, allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place the loaded capillary into the apparatus.

    • Heat at a medium rate (e.g., 5-10 °C/minute) to a temperature approximately 5 °C below the expected melting point.

    • Critically , reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[16]

    • Causality: A slow heating rate near the melting point is the most crucial parameter for accuracy.[16] Rapid heating does not allow sufficient time for heat to transfer to the sample, causing the thermometer to record a temperature higher than the actual sample temperature at the point of melting.

  • Observation and Recording:

    • Onset of Melt (T₁): Record the temperature at which the first droplet of liquid is visible.

    • Clear Point (T₂): Record the temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.

    • The Melting Range is reported as T₁ to T₂.

Data Presentation: Melting Range Determination
DeterminationHeating Rate at MeltOnset of Melt (T₁)Clear Point (T₂)Melting Range (T₁ - T₂)Notes/Observations
1e.g., 1 °C/min
2e.g., 1 °C/min
3e.g., 1 °C/min
Mean -

Part 3: Advanced Solid-State Characterization

For pharmaceutical development, understanding the solid-state behavior beyond a single melting point is imperative. Polymorphism and hygroscopicity are two key properties that must be investigated.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[20][21][22][23] Different polymorphs of the same API are distinct chemical entities in the solid state and can have different melting points, solubilities, and stability profiles, which can profoundly impact drug performance.[20][24]

Screening Workflow: A comprehensive polymorphic screen involves recrystallization from various solvents under different conditions (e.g., temperature, evaporation rate). Each resulting solid should be analyzed by techniques such as:

  • X-Ray Powder Diffraction (XRPD): The definitive method to identify and distinguish different crystal forms. Each polymorph will produce a unique diffraction pattern.[12]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can detect phase transitions, including melting, recrystallization, and solid-solid transitions between polymorphs.[12][25]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][27][28] For a dihydrochloride salt, this property is of particular concern. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation.[28][29]

Protocol for Preliminary Hygroscopicity Assessment:

  • Accurately weigh a sample of the material (TGA is ideal).

  • Place the sample in a controlled humidity chamber (e.g., 25 °C / 75% RH).

  • Monitor the weight of the sample over a set period (e.g., 24 hours).

  • Calculate the percentage weight gain.

  • Analyze the post-exposure sample by XRPD and microscopy to check for any changes in the solid form.

  • Causality: This dynamic vapor sorption experiment provides critical data for determining appropriate handling, packaging, and storage conditions for the API.[][28]

Mandatory Visualizations

G cluster_0 Physicochemical Characterization Workflow cluster_1 Initial Characterization cluster_2 Thermal Analysis cluster_3 Solid-State Properties API API Sample 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Macro Macroscopic Inspection (Color, Form) API->Macro Step 1 Micro Microscopic Analysis (PLM) API->Micro Step 1 MP Melting Point Determination (USP <741>) Macro->MP Step 2 Micro->MP Step 2 DSC DSC Analysis MP->DSC Step 3 (Advanced Characterization) XRPD XRPD Analysis (Polymorphism) MP->XRPD Step 3 (Advanced Characterization) Hygro Hygroscopicity Testing (DVS) MP->Hygro Step 3 (Advanced Characterization)

Caption: Logical workflow for the comprehensive physical characterization of an API.

G cluster_0 Melting Point Determination Protocol (USP <741>) A Prepare Dry, Fine Powder of Sample B Pack Capillary Tube (2.5-3.5 mm height) A->B C Perform Rapid Scan (Determine Approx. MP) B->C D Set Start Temp (Approx. MP - 20°C) C->D E Heat to Approx. MP - 5°C D->E F Reduce Heat Rate (1-2 °C/min) E->F G Observe & Record T₁ (Onset of Melt) F->G H Observe & Record T₂ (Clear Point) G->H I Report Range (T₁ - T₂) H->I

Caption: Step-by-step protocol for accurate melting point determination.

References

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • USPBPEP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

  • Proclinical. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • USP-NF. (n.d.). <741> Melting Range or Temperature - USP-NF ABSTRACT. Retrieved from [Link]

  • Routledge. (n.d.). Polymorphism in Pharmaceutical Solids - 2nd Edition - Harry G. Brittain. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]

  • AbeBooks. (n.d.). Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism in Pharmaceutical Solids: Second edition. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • CHEManager. (2025, June 6). Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range | PDF. Retrieved from [Link]

  • Stanford Advanced Materials. (n.d.). Fluorinated Pyridine. Retrieved from [Link]

  • JOURNAL OF ADVANCES IN CHEMISTRY. (2014, April 4). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (1991). Physical characterization of pharmaceutical solids. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Physical Characterisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • Element Materials Technology. (n.d.). Physical Characterization of Pharmaceutical Products services. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721. Retrieved from [Link]

Sources

Foundational

Technical Guide: The Role of 3-(4-Fluoropiperidin-4-yl)pyridine in 5-HT1F Receptor Agonist Research

This guide explores the medicinal chemistry and pharmacological utility of the 3-(4-Fluoropiperidin-4-yl)pyridine scaffold, a critical structural motif in the research and development of selective 5-HT1F receptor agonist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry and pharmacological utility of the 3-(4-Fluoropiperidin-4-yl)pyridine scaffold, a critical structural motif in the research and development of selective 5-HT1F receptor agonists ("ditans") for migraine therapy.

Executive Summary

The shift from vasoconstrictive triptans (5-HT1B/1D agonists) to neurally active "ditans" (selective 5-HT1F agonists) represents a paradigm shift in migraine therapeutics.[1] The 3-(4-Fluoropiperidin-4-yl)pyridine moiety serves as a high-value pharmacophore in this domain. It functions as a bioisostere for the indole core of serotonin, offering three critical advantages:

  • Metabolic Stability: The fluorine atom at the C4 position of the piperidine ring blocks oxidative metabolism (CYP450) at a traditionally labile site.

  • Selectivity Profile: The pyridine-piperidine scaffold maintains affinity for the 5-HT1F receptor while reducing off-target binding to 5-HT1B/1D receptors, thereby minimizing cardiovascular risk.

  • Physicochemical Optimization: The fluorine substitution modulates the basicity (pKa) of the piperidine nitrogen, improving blood-brain barrier (BBB) penetration and reducing phospholipidosis risk.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The Pharmacophore

The 5-HT1F receptor binding pocket, unlike the 5-HT1B/1D pockets, tolerates more polar and sterically demanding groups. The 3-(4-Fluoropiperidin-4-yl)pyridine scaffold exploits this by presenting a rigidified aromatic system (pyridine) linked to a basic amine (piperidine).

Structural ComponentFunction in 5-HT1F AgonismChemical Rationale
Pyridine Ring (3-yl) Aromatic AnchorActs as a bioisostere for the benzene ring of the indole in serotonin; participates in

-

stacking with receptor residues (e.g., Phe/Trp).
Piperidine Ring Basic Amine CarrierMimics the ethylamine side chain of serotonin; the nitrogen forms a critical salt bridge with Asp3.32 (transmembrane helix 3).
C4-Fluorine Metabolic BlockerBlocks the C4 position from hydroxylation; exerts an electron-withdrawing effect that lowers the pKa of the piperidine nitrogen (~1-2 log units), improving CNS bioavailability.
C4-Quaternary Center Conformational LockRestricts the conformational freedom of the piperidine ring, reducing the entropic penalty upon receptor binding.
Mechanism of Action: Selective 5-HT1F Activation

Unlike triptans, which constrict blood vessels via 5-HT1B, 5-HT1F agonists act centrally and peripherally on the trigeminal system.

  • Pathway: Activation of 5-HT1F (G

    
    -coupled) 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Inhibition of CGRP release from trigeminal nerve endings.
  • Result: Blockade of neurogenic inflammation without vasoconstriction.

Experimental Protocols

Synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine Scaffold

Note: This protocol describes the construction of the core scaffold from commercially available precursors.

Reagents: 3-Bromopyridine, N-Boc-4-piperidone, n-Butyllithium (n-BuLi), Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Lithiation & Addition:

    • Cool a solution of 3-bromopyridine (1.0 eq) in dry THF to -78°C under argon.

    • Slowly add n-BuLi (1.1 eq) and stir for 30 min to generate the 3-lithiopyridine species.

    • Add N-Boc-4-piperidone (1.0 eq) dropwise. Stir at -78°C for 1 h, then warm to RT.

    • Quench with saturated NH

      
      Cl. Extract with EtOAc, dry, and concentrate to yield the tertiary alcohol intermediate .
      
  • Deoxyfluorination:

    • Dissolve the tertiary alcohol in anhydrous DCM at -78°C.

    • Add DAST (1.2 eq) dropwise. (Caution: DAST reacts violently with water).

    • Allow the mixture to warm to RT and stir for 2 h.

    • Quench carefully with saturated NaHCO

      
      . Extract with DCM and purify via silica gel chromatography to yield N-Boc-3-(4-fluoropiperidin-4-yl)pyridine .
      
  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM/TFA (4:1 ratio).

    • Stir at RT for 1 h until TLC shows complete consumption of starting material.

    • Concentrate in vacuo. Basify with 1N NaOH to pH 10 and extract with DCM.

    • Yield: 3-(4-Fluoropiperidin-4-yl)pyridine (free base).

In Vitro Functional Assay (cAMP Inhibition)

Objective: To validate agonist activity at the 5-HT1F receptor.

  • Cell Line: HEK-293 cells stably expressing human 5-HT1F receptors.

  • Stimulation: Pre-incubate cells with Forskolin (10

    
    M) to elevate baseline cAMP levels.
    
  • Treatment: Add the test compound (3-(4-Fluoropiperidin-4-yl)pyridine derivative) at varying concentrations (10 pM to 10

    
    M).
    
  • Incubation: 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP immunoassay kit (e.g., Lance Ultra).

  • Analysis: Plot log[concentration] vs. FRET signal to determine EC

    
    . A potent agonist will show a dose-dependent decrease in cAMP.
    

Visualizations

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 3-Bromopyridine + N-Boc-4-piperidone Lithiation 1. n-BuLi, -78°C 2. Addition Start->Lithiation Intermediate Tertiary Alcohol Intermediate Lithiation->Intermediate Fluorination DAST (Deoxyfluorination) Intermediate->Fluorination ProtectedProd N-Boc-4-fluoro Scaffold Fluorination->ProtectedProd Deprotection TFA/DCM (Boc Removal) ProtectedProd->Deprotection FinalProd 3-(4-Fluoropiperidin-4-yl)pyridine Deprotection->FinalProd

Figure 1: Synthetic route for the construction of the 3-(4-Fluoropiperidin-4-yl)pyridine scaffold via lithiation and deoxyfluorination.[2]

5-HT1F Signaling Pathway (DOT Diagram)

SignalingPathway Agonist Fluoropiperidine Agonist Receptor 5-HT1F Receptor (GPCR) Agonist->Receptor Binding Gi G_alpha_i/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production Outcome Inhibition of CGRP Release cAMP->Outcome Downstream Effect

Figure 2: Signal transduction pathway. The agonist binds 5-HT1F, activating Gi/o, which inhibits Adenylyl Cyclase, reducing cAMP and blocking pain signaling.

Comparative Analysis: Scaffold vs. Competitors

The following table contrasts the 3-(4-Fluoropiperidin-4-yl)pyridine scaffold with standard 5-HT1F agonist structures (e.g., Lasmiditan derivatives).

Feature3-(4-Fluoropiperidin-4-yl)pyridine ScaffoldLasmiditan (Pyridinoyl-Piperidine)Indole-Based Agonists (e.g., LY334370)
Linker Type Direct C-C Bond (Rigid)Carbonyl Linker (Flexible)Fused Ring System
Metabolic Liability Low (Fluorine blocks C4 oxidation)Moderate (Amide hydrolysis/N-demethylation)High (Indole oxidation)
Lipophilicity (LogP) Moderate-High (Fluorine effect)HighModerate
Selectivity (1F vs 1B) High (>100-fold)High (>400-fold)Variable
Synthetic Complexity Moderate (Requires fluorination step)Low (Amide coupling)High (Indole synthesis)

Conclusion

The 3-(4-Fluoropiperidin-4-yl)pyridine molecule is a vital research tool and structural template in the "ditan" class of anti-migraine agents. By combining the bioisosteric properties of the pyridine ring with the metabolic stability of the 4-fluoropiperidine, this scaffold addresses key challenges in GPCR drug design: selectivity, CNS penetration, and duration of action. Future research likely involves decorating the pyridine ring (positions 2 and 6) to further fine-tune potency and selectivity against the 5-HT1B receptor.

References

  • Rubio-Beltrán, E., et al. (2018). "Characterisation of the 5-HT1F receptor agonist lasmiditan." Cephalalgia, 38(1), 12-23. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Nelson, D. L., et al. (2010). "5-HT1F Receptor Agonists: A New Class of Anti-Migraine Drugs?" Current Opinion in Investigational Drugs, 11(7), 805-815. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (General reference for pyridine-piperidine bioisosteres).
  • ChemicalBook. (2024). "3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Product Information." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Topic: Synthesis protocols for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The incorporation of a geminal fluoro-aryl motif into saturated heterocycles is a high-value strategy in modern medicinal chemistry. It serves to modulate pKa, block metabolic soft spots (specifically CYP450 oxidation at the benzylic position), and conformationally lock the piperidine ring via the gauche effect.

This guide details the synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride , a scaffold increasingly relevant in GPCR (e.g., 5-HT, Histamine) and kinase inhibitor programs. Unlike simple aryl-piperidines, the pyridine ring introduces specific lithiation challenges, and the tertiary fluoride installation requires rigorous control to suppress the thermodynamically favorable elimination to the tetrahydropyridine.

Strategic Retrosynthesis

The most robust route utilizes a "Convergent Nucleophilic Addition" strategy followed by late-stage deoxyfluorination. This approach allows for the use of commercially available building blocks and avoids the harsh conditions required for constructing the piperidine ring de novo.

Retrosynthesis Target Target: 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Intermediate_F Intermediate 2: N-Boc-4-fluoro-4-(3-pyridyl)piperidine Intermediate_F->Target Deprotection & Salt Formation (HCl/Dioxane) Intermediate_OH Intermediate 1: N-Boc-4-hydroxy-4-(3-pyridyl)piperidine Intermediate_OH->Intermediate_F Deoxyfluorination (DAST, -78°C) SM_Py Starting Material A: 3-Bromopyridine SM_Py->Intermediate_OH Lithiation (n-BuLi) & Addition SM_Pip Starting Material B: N-Boc-4-piperidone SM_Pip->Intermediate_OH

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary carbon center followed by functional group manipulation.

Experimental Protocols

Stage 1: Construction of the Carbon Skeleton

Objective: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate. Mechanism: Halogen-lithium exchange generates the nucleophilic 3-pyridyllithium species, which attacks the electrophilic ketone.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • N-Boc-4-piperidone (1.05 equiv)

  • Diethyl ether (Et₂O) or THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Charge with anhydrous Et₂O (0.2 M concentration relative to pyridine).

  • Lithiation: Cool the solvent to -78°C (dry ice/acetone bath). Add 3-bromopyridine (1.0 equiv).

  • Exchange: Dropwise add n-BuLi (1.1 equiv) over 20 minutes, maintaining internal temperature below -70°C. Note: 3-Lithiopyridine is unstable above -60°C and can undergo dimerization or pyridyne formation. Stir for 30 minutes at -78°C.

  • Addition: Dissolve N-Boc-4-piperidone (1.05 equiv) in minimal anhydrous Et₂O. Add this solution dropwise to the lithiated pyridine over 30 minutes.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.

Critical Insight: Using diethyl ether often results in cleaner lithiation for pyridines compared to THF, as THF can promote competitive ortho-lithiation or solvent decomposition at slightly elevated temperatures.

Stage 2: The Critical Deoxyfluorination

Objective: Synthesis of tert-butyl 4-fluoro-4-(pyridin-3-yl)piperidine-1-carboxylate. Challenge: The tertiary alcohol is prone to E1/E2 elimination to form the tetrahydropyridine alkene.

Reagents:

  • Intermediate 1 (from Stage 1)

  • DAST (Diethylaminosulfur trifluoride) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Use a plastic or Teflon-coated vessel if possible (DAST reacts with glass over time, though standard glassware is acceptable for short reactions). Flush with nitrogen.[1][2][3]

  • Solvation: Dissolve Intermediate 1 in anhydrous DCM (0.1 M) and cool to -78°C .

  • Fluorination: Add DAST (1.2 equiv) dropwise. Caution: DAST fumes. Use a fume hood.

  • Reaction: Stir at -78°C for 1 hour.

    • Decision Point: Monitor by TLC/LCMS. If starting material remains, warm very slowly to -40°C. Do not exceed 0°C, as elimination becomes the dominant pathway.

  • Quench: Pour the cold reaction mixture into a saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM. Wash with brine. Dry over MgSO₄.

  • Purification: The fluoro-product and the alkene byproduct have different R_f values. Purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).

Stage 3: Deprotection and Salt Formation

Objective: Isolation of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.

Reagents:

  • Intermediate 2 (from Stage 2)

  • 4M HCl in 1,4-Dioxane

  • EtOAc or Et₂O (for precipitation)

Protocol:

  • Dissolution: Dissolve Intermediate 2 in a minimal amount of dry 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in dioxane (10 equiv) at 0°C. Warm to room temperature and stir for 2-4 hours.

  • Precipitation: The dihydrochloride salt often precipitates directly. If not, add anhydrous Et₂O or EtOAc to induce crystallization.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

  • Drying: Dry under high vacuum at 40°C to remove traces of dioxane.

Analytical Specifications & Validation

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
¹H NMR Consistent with structure; absence of alkene protons (approx 6.0-6.5 ppm)400 MHz DMSO-d₆
¹⁹F NMR Singlet (or multiplet due to H-F coupling) at approx -160 to -180 ppm376 MHz DMSO-d₆
Purity > 95%HPLC (Reverse Phase)
Counterion 2.0 ± 0.2 molar ratio (Cl⁻)Argentometric Titration or IC

Troubleshooting & Decision Logic

The most common failure mode is the formation of the elimination product (alkene) during fluorination.

Troubleshooting Start Issue: Low Yield in Fluorination Step Check1 Check 1: Temperature Control Was reaction kept <-40°C? Start->Check1 Action1 Strictly maintain -78°C. Quench cold. Check1->Action1 No Check2 Check 2: Reagent Quality Is DAST yellow/brown? Check1->Check2 Yes Action2 Use fresh DAST or switch to Deoxo-Fluor (more stable). Check2->Action2 Yes Check3 Check 3: Substrate Sterics Is elimination dominant? Check2->Check3 No Action3 Switch Reagent: Try XtalFluor-E + Et3N-3HF (Less basic, less elimination). Check3->Action3 Yes

Figure 2: Decision tree for optimizing the deoxyfluorination step.

References

  • Lithiation of 3-Bromopyridine: Cai, D., et al. "Lithiation of 3-halopyridines: synthesis of 3-substituted pyridines." Tetrahedron Letters, 2002. Link

  • Fluorination of Tertiary Alcohols: Singh, R.P., & Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002.[4] Link

  • Piperidine Scaffold Synthesis: Hodgson, D.M., et al. "General strategies for the synthesis of piperidines." Journal of Organic Chemistry, 2010.[5] Link

  • Handling DAST: "Safety of Diethylaminosulfur Trifluoride (DAST)." Organic Process Research & Development, 2008. Link

  • General Deprotection Methods: Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. Link

Sources

Application

Application Note: A Validated Protocol for the Preparation of 3-(4-Fluoropiperidin-4-yl)pyridine Free Base

Abstract This application note provides a comprehensive, step-by-step protocol for the quantitative conversion of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride to its corresponding free base. The dihydrochloride sal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the quantitative conversion of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride to its corresponding free base. The dihydrochloride salt form, favored for its stability and solubility in aqueous media, often requires conversion to the neutral free base for subsequent use in organic synthesis, particularly in coupling reactions or when employed as a nucleophile. This guide details the fundamental acid-base chemistry, a robust liquid-liquid extraction procedure, and essential analytical methods for the verification of the final product's identity and purity. The causality behind each experimental step is explained to provide researchers with a deep, actionable understanding of the process.

Introduction and Scientific Principles

3-(4-Fluoropiperidin-4-yl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] It is commonly supplied as a dihydrochloride salt to enhance its shelf-life and handling characteristics. The salt form features protonated nitrogen atoms on both the piperidine and pyridine rings, rendering the molecule highly soluble in water and other polar solvents.[4]

However, for many synthetic applications, the deprotonated, or "free base," form is required.[5] The conversion process is governed by fundamental acid-base principles. The two nitrogen atoms exhibit different basicities and therefore have distinct acid dissociation constants (pKa) for their conjugate acids.

  • Pyridinium Ion: The pKa of a typical pyridinium ion is approximately 5.2.[6]

  • Piperidinium Ion: The pKa of a protonated piperidine is significantly higher, around 11.2.

To ensure the complete deprotonation of both sites and the formation of the neutral free base, the pH of the solution must be raised substantially above the highest pKa value. A pH of 12-14 is recommended. This is achieved by introducing a strong base, such as sodium hydroxide (NaOH). The neutralization reaction is as follows:

C₁₀H₁₃FN₂·2HCl + 2 NaOH → C₁₀H₁₃FN₂ + 2 NaCl + 2 H₂O

Once converted, the free base exhibits significantly reduced water solubility and increased solubility in organic solvents, a property that is exploited for its separation and purification via liquid-liquid extraction.[7][8]

Materials and Equipment

Reagents & Chemicals Equipment
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochlorideMagnetic stirrer and stir bar
Sodium Hydroxide (NaOH), pellets or 2 M solutionBeakers (various sizes) and Erlenmeyer flask
Dichloromethane (DCM), ACS grade or higherSeparatory funnel (appropriate volume)
Deionized WaterpH paper or calibrated pH meter
Saturated Sodium Chloride solution (Brine)Round-bottom flask
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Rotary evaporator
Glass funnel and filter paper
Ice bath

Detailed Experimental Protocol

This protocol is designed for the efficient conversion and isolation of the free base.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Dihydrochloride Salt in Water C Cool Aqueous Solution (Ice Bath) A->C B Prepare 2 M NaOH Solution D Slowly Add NaOH to pH 12-14 B->D C->D Stirring E Transfer to Separatory Funnel D->E F Extract with DCM (3x) E->F G Combine Organic Layers F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter I->J K Remove Solvent (Rotary Evaporator) J->K L Yield Pure Free Base K->L M Characterize: NMR, MS, TLC L->M

Caption: Workflow for free base conversion.

Step-by-Step Procedure
  • Dissolution: In a beaker of appropriate size, dissolve the 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride in a minimal amount of deionized water (e.g., 10 mL of water per 1 gram of salt). Stir until a clear solution is obtained.

  • Basification: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C. This mitigates the exotherm from the acid-base neutralization.

  • pH Adjustment: While stirring vigorously, slowly add a 2 M NaOH solution dropwise. Monitor the pH of the aqueous solution continuously using pH paper or a calibrated pH meter. Continue adding the base until the pH is stable between 12 and 14.[9][10] At this stage, the solution may become cloudy as the less water-soluble free base begins to precipitate.[11]

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Add a volume of dichloromethane (DCM) equal to the aqueous volume. Stopper the funnel, and while pointing the tip away from you and others, vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The organic DCM layer, containing the free base, will be the bottom layer. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-5) two more times with fresh portions of DCM to ensure quantitative recovery of the product from the aqueous phase.[10][11]

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Add an equal volume of brine (saturated NaCl solution) and shake. This wash helps to remove residual water and inorganic salts from the organic layer.[7] Drain the lower organic layer into a clean, dry flask.

  • Drying: Add anhydrous sodium sulfate (or magnesium sulfate) to the organic solution until the drying agent no longer clumps together and flows freely.[7] This indicates that all residual water has been absorbed.

  • Isolation: Filter the solution through a fluted filter paper to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. The resulting product, the 3-(4-Fluoropiperidin-4-yl)pyridine free base, will likely be a solid or viscous oil.

Analytical Verification of Conversion

Confirming the successful conversion and purity of the final product is a critical step.

Technique Purpose Expected Result
TLC Purity check and comparisonThe product (free base) should show a single spot with a higher Rf value than the starting dihydrochloride salt.
¹H & ¹³C NMR Structural confirmationDeprotonation causes an upfield shift (to lower ppm values) for protons and carbons near the nitrogen atoms compared to the salt.
¹⁹F NMR Fluorine environment checkThe fluorine signal should be a clean multiplet, confirming the integrity of the C-F bond.
Mass Spec (MS) Molecular weight confirmationFor the free base (C₁₀H₁₃FN₂), the expected monoisotopic mass is 180.11 Da.[12] In ESI+ mode, the primary ion observed should be [M+H]⁺ at m/z 181.11.

NMR Spectroscopy Insights: Upon conversion from the dihydrochloride salt to the free base, the electron-withdrawing effect of the protonated nitrogens is removed. This results in increased electron density around the adjacent nuclei. Consequently, in the ¹H and ¹³C NMR spectra, the signals for the protons and carbons on the pyridine and piperidine rings will shift to a lower chemical shift (upfield). For example, the alpha-protons on the piperidine ring (positions 2 and 6) are expected to show a significant upfield shift.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low Yield 1. Incomplete deprotonation (pH too low).2. Insufficient extractions.3. Product is more water-soluble than expected.1. Ensure pH is robustly in the 12-14 range.2. Perform 3-5 extractions.3. Further saturate the aqueous layer with NaCl ("salting out") before extraction to decrease the free base's aqueous solubility.[10]
Emulsion Formation High pH and vigorous shaking can create stable emulsions.1. Allow the separatory funnel to stand for a longer period.2. Add more brine to help break the emulsion.3. If persistent, filter the entire mixture through a pad of Celite.
Product is an oil, not a solid The free base may have a low melting point or be amorphous.This is not necessarily a problem. Proceed with analytical verification. If a solid is required, attempt recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Final product is wet/contains water Incomplete drying of the organic layer.Add more drying agent and allow for a longer contact time (15-20 minutes) before filtration.

Conclusion

The protocol described herein provides a reliable and reproducible method for converting 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride to its free base form. By carefully controlling the pH and employing a thorough extraction procedure, researchers can obtain a high yield of the pure product, ready for subsequent synthetic transformations. The analytical checks outlined are essential for validating the outcome and ensuring the quality of the material for downstream applications.

References

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? [Online discussion]. Available: [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? [Online forum]. Available: [Link]

  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Primary and Secondary Amines in the Presence of Tertiary Amines. Analytical Chemistry, 28(4), 430-436. Available: [Link]

  • PubChem. (n.d.). 3-Fluoropiperidin-4-one hydrochloride. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Available: [Link]

  • PubChemLite. (n.d.). 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride. Retrieved February 14, 2026, from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? [Online forum]. Available: [Link]

  • ResearchGate. (2014, August 15). What is the best method for conversion of guanidine hydrochloride to free base guanidine? [Online discussion]. Available: [Link]

  • Wu, F., et al. (2017). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 8(7), 734-739. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Not Voodoo. Retrieved February 14, 2026, from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Online forum]. Available: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 14, 2026, from [Link]

  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available: [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Available: [Link]

  • Rlavie. (n.d.). CAS 1070896-59-1|3-Fluoropiperidin-4-One Hydrochloride. Retrieved February 14, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 14, 2026, from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Q3 2013. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • mVOC 4.0. (n.d.). Pyridine. Retrieved February 14, 2026, from [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. [Online forum]. Available: [Link]

  • Brimstone STS. (2010, September). Amine Solvent Analysis. [Presentation]. Available: [Link]

  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available: [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved February 14, 2026, from [Link]

  • Shimadzu. (n.d.). Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry. Retrieved February 14, 2026, from [Link]

  • Shimadzu. (n.d.). Application News: Analysis of Flavonoid Glycosides in Citrus Peel Using a High-Resolution LC-MS-IT-TOF. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved February 14, 2026, from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved February 14, 2026, from [Link]

Sources

Method

Handling and storage of hygroscopic pyridine dihydrochloride salts

Application Note: Handling, Storage, and Stability of Hygroscopic Pyridine Dihydrochloride Salts Executive Summary Pyridine dihydrochloride salts (typically substituted pyridine derivatives with two protonation sites, su...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability of Hygroscopic Pyridine Dihydrochloride Salts

Executive Summary

Pyridine dihydrochloride salts (typically substituted pyridine derivatives with two protonation sites, such as amino-pyridines) represent a critical class of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). While salt formation improves aqueous solubility and bioavailability, the dihydrochloride form introduces significant challenges: extreme hygroscopicity , deliquescence , and hydrolytic instability .

This guide moves beyond standard "store in a cool dry place" advice. It provides a mechanistic understanding of moisture interaction and details self-validating protocols for handling these salts without compromising their stoichiometry or physical form.

Physicochemical Context: The "Dihydrochloride" Challenge

Unlike simple pyridine hydrochloride (


), pyridine dihydrochloride salts  involve the protonation of a second, often less basic nitrogen (e.g., an exocyclic amine or a saturated ring fusion).
  • Acidity: These salts are highly acidic. Upon dissolution or moisture absorption, they generate a local pH

    
    , potentially catalyzing hydrolysis of sensitive functional groups (e.g., esters, amides) within the molecule.
    
  • Hygroscopicity Mechanism: The crystal lattice energy of the dihydrochloride is often lower than the hydration energy released upon water absorption. The salt acts as a desiccant, stripping moisture from the air until it dissolves in its own sorbed water (deliquescence).

PropertyPyridine MonohydrochloridePyridine Dihydrochloride (Substituted)
Stoichiometry 1:1 (Base:Acid)1:2 (Base:Acid)
Hygroscopicity ModerateHigh to Severe (Deliquescent)
Acidity (1% aq) pH ~3.0 - 4.0pH < 2.0
Handling Risk ClumpingLiquefaction / Stoichiometry Shift

Protocol 1: Storage and Packaging Logistics

Standard screw-cap vials are insufficient for long-term storage of dihydrochlorides.

Primary Packaging Strategy
  • Vessel Selection: Use amber glass (Type I borosilicate). Avoid plastics (HDPE/PP) for long-term storage as they are permeable to water vapor over months.

  • Seal Integrity:

    • Preferred: Teflon-lined screw caps with Parafilm® M over-wrap.

    • Bulk Storage: Heat-sealed aluminized Mylar® bags (moisture barrier transmission rate

      
      ) containing a desiccant packet, placed inside a secondary rigid container.
      
  • Headspace Control: Always backfill with dry Nitrogen (

    
    ) or Argon (Ar) before sealing. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
    
Temperature Considerations
  • Recommendation: Store at 2-8°C (Refrigerated) only if the container is perfectly sealed.

  • Critical Warning: A cold container acts as a condenser. Never open a refrigerated hygroscopic salt immediately. Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.

Protocol 2: Weighing and Handling (The "Wet" Lab)

Objective: Transfer accurate mass without gaining water weight.

Decision Matrix: Handling Environment

Use the following logic to determine the necessary rigour:

HandlingMatrix Start Start: Weighing Task IsGlovebox Is Glovebox Available? Start->IsGlovebox HighPrecision Required Precision < 1% error? IsGlovebox->HighPrecision No GloveBoxMethod Method A: Inert Atmosphere (Glovebox/Glove Bag) IsGlovebox->GloveBoxMethod Yes Duration Handling Time > 2 mins? HighPrecision->Duration Yes RapidWeigh Method B: Difference Weighing (Rapid Transfer) HighPrecision->RapidWeigh No Duration->GloveBoxMethod Yes (Must use Glove Bag) Duration->RapidWeigh No

Figure 1: Decision matrix for selecting the appropriate weighing methodology based on equipment availability and precision requirements.

Method A: Inert Atmosphere (Gold Standard)
  • Place balance, spatula, and receiving vessel inside a glove box or disposable glove bag.

  • Purge with

    
     until relative humidity (RH) is 
    
    
    
    .
  • Weigh normally. This is the only way to guarantee stoichiometry for analytical standards.

Method B: Difference Weighing (Rapid Transfer)

Use when a glove box is unavailable.

  • Preparation: Dry the spatula and receiving flask in an oven (

    
    ) and cool in a desiccator.
    
  • Tare: Place the closed stock bottle on the balance. Tare to zero.

  • Transfer: Remove the bottle, quickly transfer an estimated amount to the receiver, and immediately recap the bottle.

  • Measure: Place the closed stock bottle back on the balance. The negative mass reading is the exact amount transferred.

    • Why this works: You are measuring the mass loss from the protected environment of the bottle, rather than trying to read a drifting value on a balance pan where the sample is absorbing water.

Protocol 3: Quality Control & Validation

How to verify if your salt has become a hydrate or degraded.

Water Content Determination: Karl Fischer (KF)

Standard KF titration often fails for dihydrochlorides because the high acidity shifts the pH of the KF reagent below the buffering capacity (optimal pH 5-7), inhibiting the redox reaction.

  • Protocol Modification:

    • Use a buffered solvent system (e.g., imidazole-buffered methanol) designed for strong acids.

    • Alternatively, add solid Sodium Bicarbonate or Imidazole to the titration vessel before adding the sample to neutralize excess acidity.

    • Validation: If the drift is high or the endpoint is sluggish, the pH is likely too low.

Stoichiometry Check: Potentiometric Titration

To confirm the "dihydrochloride" ratio (2HCl : 1Base):

  • Dissolve the salt in glacial acetic acid (non-aqueous titration).

  • Titrate with 0.1 M Perchloric Acid (

    
    ) or Silver Nitrate (
    
    
    
    ) for chloride determination.
  • Expected Result: Two distinct equivalence points may be visible if the

    
     difference between the nitrogens is large; otherwise, a single inflection representing total chloride.
    

Recovery of Compromised Material

If the salt has clumped or liquefied:

  • Do NOT simply heat in an oven. The combination of heat + water + acidity can cause chemical degradation (hydrolysis).

  • Azeotropic Drying:

    • Dissolve/suspend the wet salt in anhydrous ethanol or toluene .

    • Rotary evaporate to dryness. The solvent forms an azeotrope with water, carrying it away at a lower temperature.

  • Recrystallization:

    • Dissolve in minimal hot methanol/ethanol.

    • Add anhydrous diethyl ether or ethyl acetate until turbid.

    • Cool to

      
       to precipitate the salt. Filter under 
      
      
      
      .[1]

References

  • ChemicalBook. (2025). Pyridine hydrochloride Properties and Handling. Retrieved from

  • Mettler Toledo. (2025). Weighing the Right Way: Guidelines for Hygroscopic Samples. Retrieved from

  • Sigma-Aldrich. (2025). Technical Bulletin: Handling and Storage of Hygroscopic Reagents. Retrieved from

  • UBC Library Open Collections. The system pyridine - hydrogen chloride as an acid medium. Retrieved from

  • Hiranuma. (2021). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Introduction The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-fluoropiperidine moiety, in particular, has emerged as a valuable structural motif in medicinal chemistry. This guide provides a comprehensive overview of a scalable synthetic route to 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride, a key building block for various therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, scale-up considerations, and critical safety analysis.

The synthesis of fluorinated piperidines presents unique challenges, often requiring specialized reagents and careful control of reaction conditions.[3] This guide outlines a robust and scalable approach, emphasizing not just the procedural steps but the underlying chemical principles and process safety considerations essential for successful implementation in a larger-scale manufacturing environment.[4]

Synthetic Strategy & Rationale

The chosen synthetic pathway is a multi-step process designed for efficiency, scalability, and control over the introduction of the fluorine atom at a late stage, which is often advantageous in complex syntheses. The overall strategy involves the synthesis of a suitable piperidinone precursor, followed by fluorination and subsequent functionalization to yield the target compound.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride reveals key disconnections, leading to readily available starting materials. The primary disconnection is at the C-C bond between the pyridine and piperidine rings, suggesting a nucleophilic addition of a piperidinyl organometallic species to a pyridine electrophile or a related cross-coupling reaction. A late-stage fluorination of a hydroxyl precursor is a common and effective strategy.

Forward Synthetic Plan

The proposed forward synthesis commences with the protection of 4-piperidone, followed by the introduction of the pyridine moiety. The subsequent key steps include the formation of a tertiary alcohol and a deoxofluorination reaction, followed by deprotection and salt formation.

Experimental Protocols: Laboratory Scale

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-piperidone

Rationale: The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent unwanted side reactions in subsequent steps. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1, 10 mL/g) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(tert-Butoxycarbonyl)-4-piperidone as a white solid.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperidin-4-ol

Rationale: This step introduces the pyridine ring via a Grignard reaction. 3-Bromopyridine is used to generate the Grignard reagent, which then adds to the ketone of the protected piperidone.

Procedure:

  • To a solution of 3-bromopyridine (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under an inert atmosphere (nitrogen or argon), slowly add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.2 eq) at -15 °C.

  • Stir the mixture at -15 °C for 1 hour to form the Grignard reagent.

  • In a separate flask, dissolve 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in anhydrous THF (5 mL/g) and cool to -15 °C.

  • Slowly add the prepared Grignard reagent to the solution of the protected piperidone, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperidin-4-ol.

Step 3: Synthesis of tert-Butyl 4-fluoro-4-(pyridin-3-yl)piperidine-1-carboxylate

Rationale: This is the critical fluorination step. Deoxofluorination of the tertiary alcohol is achieved using a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, but its use at scale has safety concerns.[2] For a more scalable and safer alternative, Deoxo-Fluor® or XtalFluor® can be considered.[2]

Procedure (using Deoxo-Fluor®):

  • In a fume hood, dissolve 1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperidin-4-ol (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.5 eq) to the stirred solution.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC and ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 5 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-Butyl 4-fluoro-4-(pyridin-3-yl)piperidine-1-carboxylate.

Step 4: Synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Rationale: The final step involves the deprotection of the Boc group under acidic conditions, followed by the formation of the dihydrochloride salt to improve the stability and handling of the final product.

Procedure:

  • Dissolve tert-Butyl 4-fluoro-4-(pyridin-3-yl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 mL/g).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, a precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride as a white to off-white solid.

Scale-Up Considerations and Process Optimization

Scaling up a chemical synthesis from the laboratory to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.[4][5][6]

Parameter Laboratory Scale (Grams) Scale-Up Considerations (Kilograms)
Reaction Vessel Glass FlaskGlass-lined or Hastelloy Reactor
Heating/Cooling Heating Mantle, Ice BathJacketed Reactor with Thermal Fluid
Reagent Addition Syringe, Dropping FunnelMetering Pumps, Controlled Addition Rate
Mixing Magnetic StirrerOverhead Mechanical Stirrer (Baffles)
Work-up Separatory FunnelReactor-based Phase Separation, Centrifuge
Purification Column ChromatographyCrystallization, Recrystallization, Distillation
Process Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deoxofluorination cluster_3 Step 4: Deprotection & Salt Formation A 4-Piperidone HCl C 1-(tert-Butoxycarbonyl)-4-piperidone A->C DCM/H₂O, 0°C to RT B Boc₂O, NaHCO₃ B->C F 1-(tert-Butoxycarbonyl)-4- (pyridin-3-yl)piperidin-4-ol C->F Anhydrous THF, -15°C to RT D 3-Bromopyridine D->F E i-PrMgCl·LiCl E->F H tert-Butyl 4-fluoro-4-(pyridin-3-yl) piperidine-1-carboxylate F->H Anhydrous DCM, -78°C to RT G Deoxo-Fluor® G->H J 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride H->J RT I HCl in Dioxane I->J

Caption: Synthetic workflow for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.

Key Scale-Up Challenges and Mitigations
  • Grignard Reaction (Step 2):

    • Challenge: The formation and reaction of Grignard reagents are highly exothermic and moisture-sensitive. Localized overheating can lead to side reactions and reduced yield.

    • Mitigation: Use a jacketed reactor for precise temperature control. The addition of the Grignard reagent should be slow and controlled, with continuous monitoring of the internal temperature. Ensure all equipment is scrupulously dried and the reaction is run under a robust inert atmosphere.

  • Deoxofluorination (Step 3):

    • Challenge: Deoxofluorinating agents like Deoxo-Fluor® can be hazardous if not handled correctly. The reaction can be exothermic, and quenching requires careful control to manage gas evolution.[2][7]

    • Mitigation: This step should be performed by highly trained personnel in a well-ventilated area with appropriate safety measures. The quench should be performed by reverse addition (adding the reaction mixture to the quenching solution) at a controlled rate to manage the exotherm and gas release.

  • Product Isolation and Purification:

    • Challenge: Reliance on column chromatography for purification is not practical or economical at a large scale.

    • Mitigation: Develop a robust crystallization or recrystallization procedure for the final product and key intermediates. This will improve purity, yield, and handling characteristics of the materials.

Safety and Hazard Analysis

A thorough understanding of the potential hazards associated with all reagents, intermediates, and reaction conditions is paramount for a safe scale-up process.[7][8]

Reagent/Process Hazard Safety Precautions
Di-tert-butyl dicarbonate (Boc₂O) Irritant, sensitizer.Wear appropriate PPE (gloves, safety glasses). Avoid inhalation of dust.
Isopropylmagnesium chloride Pyrophoric, water-reactive.Handle under an inert atmosphere. Use appropriate fire-extinguishing media (e.g., dry powder).
Deoxo-Fluor® Corrosive, reacts violently with water. Releases HF upon decomposition.Must be handled in a fume hood with appropriate PPE, including a face shield and acid-resistant gloves. Ensure calcium gluconate gel is readily available as a first aid measure for HF exposure.[8]
Hydrochloric acid in Dioxane Corrosive, flammable. Dioxane is a suspected carcinogen.Use in a well-ventilated area. Avoid sources of ignition.
Safety Protocol Flowchart

G A Pre-synthesis Hazard Assessment B Review MSDS for all Reagents A->B C Engineering Controls (Fume Hood, Jacketed Reactor) A->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield) A->D E Emergency Preparedness (Spill Kits, Safety Shower, Eyewash, Calcium Gluconate Gel) A->E F Reaction Execution B->F C->F D->F E->F G Controlled Reagent Addition & Temperature Monitoring F->G H Careful Quenching & Work-up G->H I Waste Disposal H->I J Segregate and Dispose of Hazardous Waste According to Regulations I->J

Caption: General safety protocol for the synthesis.

Conclusion

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride is a challenging yet achievable process. The route outlined in this guide provides a solid foundation for its production. Successful scale-up requires a meticulous approach, focusing on process control, safety, and the development of robust purification methods. By understanding the underlying chemistry and potential hazards, researchers and drug development professionals can confidently and safely produce this valuable building block for the advancement of new therapeutics.

References

  • Vertex AI Search, "Synthesis and Properties of Bicyclic Fluorinated Piperidine Deriv
  • Vertex AI Search, "Accessing (Multi)
  • Vertex AI Search, "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - Semantic Scholar", Semantic Scholar, 2020.
  • Vertex AI Search, "Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides", ACS GCI Pharmaceutical Roundtable.
  • Vertex AI Search, "The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide", Benchchem.
  • Vertex AI Search, "The formation of all-cis-(multi)
  • Vertex AI Search, "Scaling Up Pharma API", AbbVie Contract Manufacturing.
  • Vertex AI Search, "SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact", Drug Development and Delivery.
  • Vertex AI Search, "A Comparative Guide to the Safety and Handling of Modern Fluorin
  • Vertex AI Search, "API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE", Recipharm.
  • Vertex AI Search, "API Scale-Up | Laboratory | Pilot | Production Scale | CMO", PharmaCompass.com.
  • Vertex AI Search, "Development and Scale up in API Manufacture (Part1)", 2009.
  • Vertex AI Search, "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety", ACS Chemical Health & Safety, 2022.
  • Vertex AI Search, "Pyridine - Wikipedia", Wikipedia.
  • Vertex AI Search, "Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry", Purdue University.
  • Vertex AI Search, "Making Fluorination Chemistry Safer and Easier | Eureka blog", Charles River Labor
  • Vertex AI Search, "Synthesis of pyridine derivatives using multicomponent reactions | Request PDF", Request PDF.
  • Vertex AI Search, "Synthesis of Pyridine - YouTube", YouTube, 2021.
  • Vertex AI Search, "Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society", Journal of the American Chemical Society.
  • Vertex AI Search, "Pyridine: the scaffolds with significant clinical diversity", RSC Publishing, 2022.
  • Vertex AI Search, "Detailed experimental procedure for the synthesis of 4-fluoropyridine".
  • Vertex AI Search, "Synthesis of 4-(4-Piperidinobenzoyl)pyridine - PrepChem.com", PrepChem.com.
  • Vertex AI Search, "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC", PMC.
  • Vertex AI Search, "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing)
  • Vertex AI Search, "WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents", Google P
  • Vertex AI Search, "CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents", Google P
  • Vertex AI Search, "Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)
  • Vertex AI Search, "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC", PMC.

Sources

Method

Application Notes and Protocols for the Integration of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride in Advanced Peptide Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride as a novel building b...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride as a novel building block in peptide coupling reactions. This document outlines the strategic incorporation of this moiety to enhance the pharmacological properties of peptide-based therapeutics, supported by detailed protocols and mechanistic insights.

Introduction: A Strategic Building Block for Next-Generation Peptides

The landscape of peptide therapeutics is rapidly evolving, with a significant emphasis on enhancing metabolic stability, modulating conformational rigidity, and improving target engagement. The introduction of non-canonical structural motifs is a cornerstone of this advancement. 3-(4-Fluoropiperidin-4-yl)pyridine is a unique bifunctional building block that offers the combined advantages of a fluorinated piperidine and a pyridine ring system.

  • Fluorinated Piperidines in Medicinal Chemistry : The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as pKa, lipophilicity, and metabolic stability.[1][2] In the context of piperidines, fluorination can lead to derivatives with altered conformational preferences and improved binding affinities to biological targets.[2][3]

  • The Pyridine Moiety : The pyridine ring serves as a versatile pharmacophore, capable of participating in hydrogen bonding and π-stacking interactions.[4] Its basic nitrogen atom can also be a key interaction point with biological receptors or can be used to modulate the overall solubility and electronic properties of the peptide conjugate.[4]

This guide proposes the use of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride not as a coupling reagent, but as a sophisticated building block for the C-terminal or side-chain modification of peptides. The secondary amine of the piperidine ring serves as the reactive handle for amide bond formation.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₁₀H₁₃FN₂ · 2HCl
Molecular Weight 255.14 g/mol
Appearance Typically a white to off-white solid
Storage Store at 2-8°C, desiccated.[5]
Safety and Handling Precautions

As a pyridine derivative, 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride requires careful handling to minimize exposure risks.[4][6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[6][8]

  • Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[6][7]

  • Storage : Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[7][8] Keep the container tightly sealed.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Proposed Reaction: Amide Bond Formation

The primary application of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride in this context is its conjugation to a carboxylic acid moiety of a peptide or amino acid derivative. The reaction involves the activation of the carboxyl group, followed by nucleophilic attack from the piperidine nitrogen. Due to the presence of two hydrochloride salts, a non-nucleophilic base is required to liberate the free secondary amine for the reaction to proceed.

Reaction Scheme Visualization

Below is a generalized workflow for the coupling of an N-protected peptide to 3-(4-Fluoropiperidin-4-yl)pyridine.

PeptideCouplingWorkflow Peptide N-Protected Peptide (R-COOH) ActivatedEster Activated Ester Intermediate Peptide->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActivatedEster Base1 Base (e.g., DIPEA) Base1->ActivatedEster CouplingStep Peptide Coupling ActivatedEster->CouplingStep FP_Pyridine 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride FreeAmine Free Amine of FP-Pyridine FP_Pyridine->FreeAmine Deprotonation Base2 Base (2 equiv.) (e.g., DIPEA) Base2->FreeAmine FreeAmine->CouplingStep FinalProduct Final Peptide Conjugate CouplingStep->FinalProduct Amide Bond Formation

Caption: Generalized workflow for peptide coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of an N-terminally protected peptide to 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.

Reagents and Materials
  • N-protected peptide (e.g., Fmoc-Ala-OH)

  • 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product characterization

Step-by-Step Methodology
  • Preparation of Reactants :

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected peptide (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).

    • Add the coupling reagent, HATU or HBTU (1.1 eq), to the solution.

    • Cool the mixture to 0 °C using an ice bath.

  • Activation of the Carboxylic Acid :

    • Add DIPEA (2.0 eq) dropwise to the cooled solution.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester. The formation of this active intermediate is crucial for efficient coupling.[9][10]

  • Preparation of the Amine Component :

    • In a separate flask, dissolve 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.2-2.5 eq) to this solution to neutralize the dihydrochloride and liberate the free secondary amine. It is critical to use a sufficient amount of base to deprotonate both the hydrochloride salts and ensure the piperidine nitrogen is nucleophilic.

  • The Coupling Reaction :

    • Add the solution of the free amine (from step 3) to the activated peptide solution (from step 2) at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring :

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting peptide is consumed.

  • Work-up and Isolation :

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic phase sequentially with 5% aqueous citric acid (if compatible with the protecting groups), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification :

    • Purify the crude product by flash column chromatography or reverse-phase HPLC to yield the desired peptide conjugate.

    • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Summary of Recommended Reaction Conditions
ParameterRecommended ValueRationale
Peptide:Amine:Coupling Reagent:Base 1.0 : 1.2 : 1.1 : 4.2 (total)Ensures complete activation and coupling while minimizing side reactions.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves reactants.[11]
Temperature 0 °C to Room TemperatureInitial cooling minimizes racemization, followed by warming to drive the reaction to completion.[11][12]
Reaction Time 2-12 hoursSubstrate-dependent; requires monitoring.

Mechanistic Considerations and Troubleshooting

The Role of the Coupling Reagent and Base

The coupling reagent (HATU/HBTU) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester.[9] This ester is susceptible to nucleophilic attack by the secondary amine of the deprotonated 3-(4-Fluoropiperidin-4-yl)pyridine. DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride without competing in the coupling reaction.[9][10]

Potential Challenges and Solutions
  • Incomplete Reaction : If the reaction stalls, consider adding another portion of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Racemization : For chiral amino acids, racemization at the α-carbon is a potential side reaction.[12] Using HATU, which is known for its ability to suppress racemization, and maintaining low temperatures during the activation step can mitigate this issue.[13]

  • Side Reactions with Pyridine Nitrogen : While the piperidine nitrogen is significantly more nucleophilic than the pyridine nitrogen, side reactions at the pyridine ring are a remote possibility under harsh conditions. Standard coupling conditions are generally mild enough to prevent this.

  • Purification Difficulties : The basic nature of the pyridine ring in the final product may complicate purification by silica gel chromatography. Using a solvent system containing a small amount of a basic modifier (e.g., triethylamine or pyridine) can improve chromatographic behavior. Reverse-phase HPLC is often the preferred method for purifying peptide-like molecules.

Conclusion

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a valuable and versatile building block for the synthesis of modified peptides. Its strategic incorporation can introduce key pharmacophoric elements—a fluorinated aliphatic ring and an aromatic heterocycle—that are highly sought after in modern drug discovery. The protocols and insights provided herein offer a robust framework for leveraging this compound to create novel peptide therapeutics with enhanced pharmacological profiles.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 14, 2026.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 14, 2026, from [Link]

  • DatasheetHost. (n.d.).
  • Loba Chemie. (2023, November 27).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • s d fine-chem limited. (n.d.).
  • Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved February 14, 2026, from [Link]

  • ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.).
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. Retrieved February 14, 2026.
  • PubChemLite. (n.d.). 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride (C10H13FN2). Retrieved February 14, 2026.
  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved February 14, 2026, from [Link]

  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 14, 2026, from [Link]

Sources

Application

Preparation of Lasmiditan using 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

This Application Note is designed for research scientists and process chemists. It addresses the synthesis of Lasmiditan (Reyvow) and, specifically, the preparation of fluorinated structural analogs using the intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It addresses the synthesis of Lasmiditan (Reyvow) and, specifically, the preparation of fluorinated structural analogs using the intermediate 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .

Executive Summary & Structural Analysis

Critical Chemical Distinction: It is imperative to distinguish between the commercial API Lasmiditan and the Fluorinated Analog derived from the requested intermediate.

  • Commercial Lasmiditan (Reyvow):

    • Core Structure: 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide.[1][2]

    • Key Features: A benzamide linkage (Amide N attached to Pyridine), a 2,6-disubstituted pyridine, and a non-fluorinated N-methylpiperidine.

  • Target Analog (from User Intermediate):

    • Intermediate: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (CAS: 1803587-91-8).[3][4]

    • Resulting Structure: Reaction with 2,4,6-trifluorobenzoyl chloride yields (2,4,6-trifluorophenyl)(4-fluoro-4-(pyridin-3-yl)piperidin-1-yl)methanone .

    • Key Features: A reverse amide (Amide N is part of the piperidine ring), a 3,4-substituted pyridine/piperidine connection, and a quaternary fluorinated carbon.

Application Context: While the standard Lasmiditan route targets the 5-HT1F receptor for migraine, the fluorinated analog described below is valuable for Structure-Activity Relationship (SAR) studies. The introduction of fluorine at the C4-piperidine position modulates metabolic stability (blocking oxidation) and alters pKa, potentially improving CNS penetration.

Part 1: Synthetic Protocol for the Fluorinated Analog

Objective: Preparation of (2,4,6-trifluorophenyl)(4-fluoro-4-(pyridin-3-yl)piperidin-1-yl)methanone. Scale: 10.0 mmol (Adaptable).

Materials & Specifications
ReagentMW ( g/mol )Equiv.[5][6][7]Mass/VolSpecification
3-(4-Fluoropiperidin-4-yl)pyridine 2HCl 253.141.02.53 gPurity >97%; Moisture <0.5%
2,4,6-Trifluorobenzoyl Chloride 194.541.12.14 gClear liquid; fuming (handle under N2)
Triethylamine (TEA) 101.193.54.9 mLDry; neutralizes 2HCl + reaction acid
Dichloromethane (DCM) 84.93-50 mLAnhydrous; Solvent
Sat. NaHCO3 --30 mLQuench/Wash
Reaction Engineering & Logic
  • Base Stoichiometry (The "3.5x" Rule): The starting material is a dihydrochloride salt. You must provide 2.0 equivalents of base just to liberate the free amine, plus 1.0 equivalent to scavenge the HCl generated during acylation, plus a 0.5 equivalent excess to drive kinetics.

  • Temperature Control: The acylation is highly exothermic. Maintaining <5°C prevents the hydrolysis of the acid chloride and minimizes side reactions at the pyridine nitrogen (though the piperidine amine is significantly more nucleophilic).

  • Regioselectivity: The secondary amine (piperidine) is the primary nucleophile. The pyridine nitrogen is less nucleophilic but can form N-acyl pyridinium salts if the acid chloride is in large excess; these usually hydrolyze back to the pyridine during aqueous workup.

Step-by-Step Procedure

Step A: Free-Basing & Solubilization

  • Charge 3-(4-Fluoropiperidin-4-yl)pyridine 2HCl (2.53 g) into a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add DCM (40 mL) and cool the suspension to 0°C using an ice/water bath.

  • Add Triethylamine (4.9 mL) dropwise over 10 minutes.

    • Observation: The suspension should clear or become a fine slurry as the free base is liberated and TEA-HCl salts form. Stir for 15 minutes at 0°C.

Step B: Acylation 4. Dilute 2,4,6-Trifluorobenzoyl chloride (2.14 g) in DCM (10 mL). 5. Add the acid chloride solution dropwise to the reaction mixture over 20 minutes, maintaining internal temperature <5°C .

  • Mechanism:[5][6][8][9] The piperidine nitrogen attacks the carbonyl carbon, displacing chloride.
  • Remove the ice bath and allow the reaction to warm to 20–25°C (Room Temp) .
  • Stir for 2–4 hours .
  • IPC (In-Process Control): Monitor by LC-MS. Target mass [M+H]+ = ~339.1. Disappearance of starting amine (m/z 181).

Step C: Workup & Isolation 8. Quench: Slowly add Sat. NaHCO3 (30 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze unreacted acid chloride. 9. Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) phase. 10. Extraction: Back-extract the aqueous phase with DCM (2 x 15 mL). Combine all organic layers. 11. Washing: Wash combined organics with:

  • Water (20 mL) – removes TEA salts.
  • Brine (20 mL) – removes residual water.
  • Drying: Dry over anhydrous Na2SO4 for 15 minutes. Filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotavap, 40°C) to yield the crude amide as an off-white solid or viscous oil.

Step D: Purification (Polishing)

  • Recrystallization: Dissolve crude in minimal hot Isopropyl Acetate (IPAc) or Ethanol. Cool to 0°C.

  • Flash Chromatography: If oil persists, use Silica Gel (0-10% MeOH in DCM).

Part 2: Visualization of Workflows

Diagram 1: Synthetic Pathway Comparison

This diagram contrasts the synthesis of the Fluorinated Analog (using your intermediate) vs. the Standard Lasmiditan route.

SyntheticPathways cluster_0 User Requested Route (Analog Synthesis) cluster_1 Standard Lasmiditan Route (Commercial) SM_User 3-(4-Fluoropiperidin-4-yl) pyridine 2HCl Prod_User Fluorinated Analog (Piperidinyl-Methanone) SM_User->Prod_User Acylation (TEA, DCM) SM_Std 2,4,6-Trifluorobenzoyl Chloride Prod_Std Lasmiditan (Reyvow) (Benzamide) SM_Std->Prod_Std Coupling with Int_Std Int_Std 6-Amino-2-pyridyl Intermediate Int_Std->Prod_Std

Caption: Comparison of the requested analog synthesis (Top) versus the commercial Lasmiditan pathway (Bottom), highlighting the structural divergence.

Diagram 2: Workup & Isolation Logic

WorkupLogic RxnMix Reaction Mixture (DCM, Product, TEA-HCl) Quench Quench: Sat. NaHCO3 (Hydrolyze xs Acid Chloride) RxnMix->Quench PhaseCut Phase Separation Quench->PhaseCut OrgLayer Organic Layer (Product + TEA) PhaseCut->OrgLayer AqLayer Aqueous Layer (Salts, Acid) PhaseCut->AqLayer Wash Wash: Water/Brine OrgLayer->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry

Caption: Step-by-step isolation logic ensuring removal of acidic byproducts and inorganic salts.

Part 3: Reference Data & Grounding

1. Standard Lasmiditan Synthesis (For Comparison) To synthesize actual Lasmiditan (Reyvow), one must use the Buchwald-Hartwig or Nucleophilic Aromatic Substitution approach to build the (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone core before coupling with the acid chloride.

  • Key Intermediate: 2-amino-6-(1-methylpiperidin-4-ylcarbonyl)pyridine.[1][6]

  • Coupling: The reaction occurs at the exocyclic primary amine on the pyridine, not a piperidine amine.

2. Analytical Validation (Self-Validating the Analog) If you proceed with the user-specified intermediate, verify the product using these predicted shifts:

  • 1H NMR (DMSO-d6): Look for the diagnostic pyridine protons (singlet at C2, doublets at C4/C5) and the absence of the NH signal from the piperidine. The benzoyl protons (aromatic) will appear as a multiplet around 7.0–7.5 ppm.

  • 19F NMR:

    • ~ -110 ppm (Ar-F, 2,4,6-trifluoro ring).

    • ~ -170 ppm (Aliphatic-F, doublet of multiplets, corresponding to the C4-F on piperidine).

References

  • Lasmiditan API Synthesis: CoLucid Pharmaceuticals. (2008).[8][10] Pyridinoylpiperidines as 5-HT1F agonists. US Patent 7,423,050.[1][10]

  • Fluorinated Piperidine Synthesis: Launay, G. G., et al. (2010).[11] Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41.

  • Lasmiditan Pharmacology: Rubio-Beltrán, E., et al. (2018).[1] Lasmiditan for the treatment of migraine. Pharmacology & Therapeutics, 186, 88-97.[1]

Sources

Method

Optimal Solvent Systems for Reactions of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of optimal solvent systems for reactions involving 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. As a key...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of optimal solvent systems for reactions involving 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. As a key building block in medicinal chemistry, understanding its behavior in different solvents is critical for successful synthetic outcomes. This document offers in-depth technical insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and their Synthetic Implications

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a polar, ionic compound. The presence of two hydrochloride salts on the basic nitrogen atoms of the pyridine and piperidine rings dictates its solubility and reactivity. The fluorine atom on the piperidine ring further influences the molecule's electronic properties and potential intermolecular interactions.[1][2]

Key Characteristics:

  • High Polarity: The dihydrochloride salt form renders the molecule highly polar and likely soluble in polar protic solvents such as water and alcohols.[3] Its solubility in organic solvents is expected to be limited.

  • Two pKa Values: The molecule possesses two basic centers, the pyridine nitrogen and the piperidine nitrogen, which will have distinct pKa values. The dihydrochloride form indicates that both amines are protonated.

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the basicity of the piperidine nitrogen and may affect the reactivity of adjacent C-H bonds.[2] It can also impact the metabolic stability of potential drug candidates derived from this scaffold.[4]

A critical consideration for any reaction targeting the piperidine or pyridine nitrogen is the necessity to liberate the free base from its salt form. The protonated nitrogens are not nucleophilic and will not readily participate in reactions such as N-alkylation or N-arylation.[5] This is typically achieved by the addition of a suitable base.

Strategic Solvent Selection: A Decision-Making Framework

The choice of solvent is paramount and extends beyond simple dissolution. It influences reaction rates, selectivity, and the solubility of all components, including the starting material, reagents, and byproducts. Several solvent selection guides have been published by pharmaceutical companies to promote greener and safer laboratory practices.[1][6][7]

graph "Solvent_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: A decision-making workflow for selecting an optimal solvent system.

Solvent Classes and Their Suitability:

Solvent ClassExamplesSuitability for 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride ReactionsRationale
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), THFHigh (with appropriate base)These solvents can solvate the ionic starting material to some extent and are excellent for many nucleophilic substitution and cross-coupling reactions. They do not hydrogen-bond with the nucleophilic free base, thus preserving its reactivity.
Polar Protic Water, Ethanol, Methanol, IsopropanolModerate to High (with appropriate base)While the starting material is likely most soluble in these solvents, they can participate in hydrogen bonding with the free amine, potentially reducing its nucleophilicity. They can be suitable for certain reactions, but reaction rates may be slower.
Nonpolar Toluene, Hexane, DioxaneLow (as primary solvents)The high polarity of the dihydrochloride salt makes it poorly soluble in nonpolar solvents. However, they may be used as co-solvents or in biphasic systems. Dioxane is a common solvent for Suzuki coupling reactions.[8]

Experimental Protocols

Protocol for Determining the Solubility of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

This protocol describes a standard shake-flask method for determining the equilibrium solubility of the title compound in a given solvent.

Materials:

  • 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

  • Selected solvent (e.g., acetonitrile, DMF, isopropanol)

  • Scintillation vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add a known excess of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride to a scintillation vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the solubility in mg/mL or mol/L.

General Protocol for the N-Alkylation of 3-(4-Fluoropiperidin-4-yl)pyridine

This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen.

graph "N_Alkylation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: A general workflow for the N-alkylation of 3-(4-Fluoropiperidin-4-yl)pyridine.

Materials:

  • 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (1.0 eq)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.2 eq)[9]

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride and the chosen anhydrous solvent.

  • Add the base to the suspension and stir at room temperature for 30-60 minutes to allow for the formation of the free base.

  • Add the alkylating agent to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off any inorganic salts.

  • Perform an aqueous work-up by diluting the filtrate with water and extracting with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for the Buchwald-Hartwig Amination of 3-(4-Fluoropiperidin-4-yl)pyridine

This protocol provides a starting point for the palladium-catalyzed N-arylation of the piperidine nitrogen.[10][11]

Materials:

  • 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (1.0 eq)

  • Aryl halide (e.g., aryl bromide, 1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

  • Add 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride and the aryl halide.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for the Suzuki-Miyaura Cross-Coupling of 3-(4-Fluoropiperidin-4-yl)pyridine

This protocol outlines a general approach for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[12][13] Note that for this reaction, the pyridine ring can also be the coupling partner if appropriately functionalized (e.g., with a halide). The following protocol assumes the reaction occurs at a different position on a reaction partner.

Materials:

  • 3-(4-Fluoropiperidin-4-yl)pyridine derivative (e.g., with a halide on the pyridine ring) (1.0 eq)

  • Boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent system (e.g., dioxane/water, toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the 3-(4-Fluoropiperidin-4-yl)pyridine derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent system.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Common Challenges

graph "Troubleshooting_Guide" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: A troubleshooting guide for common issues in reactions with 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.
  • Low or No Reactivity: This is often due to incomplete neutralization of the dihydrochloride salt. Ensure at least two equivalents of a suitable base are used. The choice of a stronger, non-nucleophilic base like NaOt-Bu or K₃PO₄ may be necessary, particularly for less reactive electrophiles.[14]

  • Poor Solubility of Starting Material: If the dihydrochloride salt does not sufficiently dissolve in the chosen solvent even with a base, consider using a co-solvent system. For example, adding a small amount of a polar protic solvent like isopropanol to a polar aprotic solvent like DMF might improve solubility.

  • Formation of Side Products: In N-alkylation reactions, over-alkylation to form a quaternary ammonium salt can be an issue. This can be minimized by the slow addition of the alkylating agent.[15] In cross-coupling reactions, catalyst deactivation or side reactions like hydrodehalogenation can occur. Ensure strictly anhydrous and anaerobic conditions.

  • Difficult Purification: The polarity of the product may be similar to that of the starting material or byproducts, making chromatographic separation challenging. A change in the solvent system for chromatography or the use of a different stationary phase may be required.

Conclusion

The successful use of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride in organic synthesis hinges on a rational approach to solvent selection and a thorough understanding of the compound's physicochemical properties. The primary consideration is the liberation of the free amine from its dihydrochloride salt through the use of a suitable base. Polar aprotic solvents are generally a good starting point for many common transformations. The protocols and troubleshooting guide provided herein should serve as a valuable resource for chemists working with this versatile building block, enabling the efficient and reproducible synthesis of novel compounds for drug discovery and development.

References

Sources

Application

Crystallization methods for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Application Note: Crystallization Architectures for 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Executive Summary & Compound Profile This guide details the crystallization protocols for 3-(4-Fluoropiperidin-4-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Architectures for 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Executive Summary & Compound Profile

This guide details the crystallization protocols for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (CAS: 1803587-91-8). This compound features a gem-fluoro-piperidine scaffold, a structural motif increasingly utilized in medicinal chemistry to modulate pKa and block metabolic hot-spots (specifically CYP450 oxidation at the piperidine-4 position).

The dihydrochloride salt form (


) presents specific challenges: high aqueous solubility, propensity for hygroscopicity, and risk of oiling out during salt formation. The protocols below prioritize anhydrous processing  to ensure free-flowing, crystalline solids suitable for GMP downstream steps.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataNotes
IUPAC Name 3-(4-fluoro-4-piperidinyl)pyridine dihydrochlorideGem-disubstituted at piperidine C4
CAS Number 1803587-91-8
Formula

Molecular Weight 253.14 g/mol Salt form
Solubility (High) Water, Methanol, DMSOProtic, high dielectric solvents
Solubility (Mod) Ethanol, Isopropanol (IPA)Temperature-dependent
Solubility (Low) Acetone, Ethyl Acetate, DCM, EtherAnti-solvents
pKa (Calc) ~8.5 (Piperidine), ~3.2 (Pyridine)Requires excess HCl for stoichiometry

Critical Process Parameters (CPPs)

Successful crystallization relies on controlling three variables to avoid "oiling out" (liquid-liquid phase separation):

  • Water Activity (

    
    ):  The dihydrochloride is hygroscopic. Water content >2% in the solvent system often leads to gum formation. Strict anhydrous conditions  are recommended.
    
  • Acid Stoichiometry: A slight excess of HCl (2.1 – 2.2 equivalents) is required to fully protonate the weak pyridine nitrogen and stabilize the crystal lattice.

  • Supersaturation Control: Rapid addition of anti-solvent causes amorphous precipitation. A slow, seeded cooling profile is essential.

Experimental Protocols

Method A: Reactive Crystallization (Primary Isolation)

Best for isolating the salt from the crude free base intermediate.

Reagents:

  • Crude Free Base: 3-(4-Fluoropiperidin-4-yl)pyridine (Oil or gum).

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Source: 4M HCl in Dioxane or 5-6M HCl in IPA (Anhydrous).

Protocol:

  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Absolute EtOH (5 vol) at 40°C. Ensure complete dissolution; polish filter if necessary to remove inorganic salts.

  • Acid Addition: Cool solution to 20°C. Slowly add 2.2 equivalents of HCl (in Dioxane/IPA) dropwise over 30 minutes.

    • Observation: A white turbidity should form. If a gum forms, heat to 60°C until redissolved, then cool more slowly.

  • Nucleation: Seed with 0.1 wt% of authentic crystalline material (if available) at the cloud point.

  • Aging: Stir the slurry at 20–25°C for 2 hours to ripen the crystals.

  • Anti-Solvent Drive (Optional): If yield is low (<70%), slowly add 25 mL (2.5 vol) of Ethyl Acetate (EtOAc) or MTBE over 1 hour.

  • Isolation: Filter under nitrogen atmosphere (to prevent moisture uptake). Wash the cake with 2 x 10 mL of 1:1 EtOH/EtOAc.

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: Anti-Solvent Recrystallization (Purification)

Best for upgrading purity or removing colored impurities.

Protocol:

  • Dissolution: Suspend 5.0 g of the dihydrochloride salt in 15 mL of Methanol (MeOH). Heat to 50°C. The salt should dissolve completely (MeOH is a strong solvent).

  • Filtration: Perform a hot filtration to remove mechanical impurities.

  • Precipitation: While maintaining 50°C, slowly add 45 mL of Isopropanol (IPA) or Acetone (Anti-solvent).

    • Critical Step: Add the first 5 mL very slowly until a persistent haze appears. Hold for 30 mins.

  • Cooling Ramp: Cool the mixture from 50°C to 0°C at a rate of 10°C/hour.

  • Final Isolation: Filter the cold slurry. Wash with cold IPA. Dry under vacuum with a

    
     trap.
    

Process Visualization

Workflow Diagram: Reactive Crystallization

CrystallizationWorkflow Start Crude Free Base (Oil/Gum) Dissolution Dissolve in EtOH (5 Volumes, 40°C) Start->Dissolution Filter Polish Filtration (Remove Particulates) Dissolution->Filter AcidAdd Add HCl (Anhydrous) (2.2 Eq, 20°C) Filter->AcidAdd Check Gum or Solid? AcidAdd->Check HeatCycle Heat to 60°C (Dissolve Gum) Check->HeatCycle Gum Formed Seed Add Seeds (0.1%) & Age 2 hrs Check->Seed Turbidity/Solid HeatCycle->Seed Slow Cool AntiSolvent Add EtOAc (Optional Yield Boost) Seed->AntiSolvent Isolate Filter & Dry (Vacuum, 45°C) AntiSolvent->Isolate

Caption: Logic flow for converting the free base to the dihydrochloride salt, with a loop to manage oiling-out events.

Solvent Selection Decision Tree

SolventSelection Input Goal: Recrystallize 2HCl Salt Solubility Solubility Check Input->Solubility RouteA High Solubility: Methanol / Water Solubility->RouteA Very Polar RouteB Mod Solubility: Ethanol / IPA Solubility->RouteB Mod Polar Warning Avoid: DCM, Ether, Hexane (Immiscibility/Oiling) Solubility->Warning Non-Polar ActionA Use Anti-Solvent: Add Acetone or IPA RouteA->ActionA ActionB Use Cooling: Heat to 70°C -> Cool to 0°C RouteB->ActionB

Caption: Decision matrix for selecting solvent systems based on the polarity of the fluorinated piperidine salt.

Quality Control & Characterization

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18, Acidic Mobile Phase)> 99.0% AreaDetect des-fluoro impurities or pyridine oxidation.
Counter-ion Ion Chromatography (IC)27.0% – 29.0% w/w (Cl)Confirm Dihydrochloride stoichiometry (Theoretical: ~28%).
Solvent GC-Headspace< 5000 ppm (EtOH/IPA)Ensure removal of lattice-bound solvents.
Water Karl Fischer (KF)< 1.0%Confirm anhydrous form; distinguish from hydrates.

References

  • CymitQuimica. 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Product Data. Retrieved from

  • ChemicalBook. 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride Structure and CAS. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for counter-ion stoichiometry and hygroscopicity management).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. As a highly polar, water-soluble dual basic salt, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. As a highly polar, water-soluble dual basic salt, this compound presents unique purification challenges that standard protocols may not adequately address. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to navigate these complexities effectively.

Part 1: Initial Purity Assessment & Characterization

This section addresses the critical first step: understanding the impurity profile of your crude material. An accurate assessment informs the selection of the most appropriate purification strategy.

Q1: What is the best way to get an initial purity assessment of my crude 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride?

A1: A multi-pronged analytical approach is essential. No single technique will give you the complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is your primary tool for assessing the presence of structurally related impurities. Given the compound's high polarity, standard C18 columns will likely show poor retention.[1] We recommend starting with Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode column that combines reversed-phase and ion-exchange properties.[1][2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is crucial for identifying the molecular weights of impurities. This data provides vital clues about their origin (e.g., unreacted starting materials, by-products, or degradation products).

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation of your target compound and can help identify major impurities if their signals are resolved from the product's signals. It is also useful for detecting residual solvents.[5][6]

  • Karl Fischer Titration: Dihydrochloride salts are often hygroscopic. This method is the gold standard for accurately quantifying water content, which is a non-chromatographic impurity.[7]

  • Gas Chromatography (GC): If you suspect the presence of residual, non-polar organic solvents from the synthesis, headspace GC is the appropriate technique for quantification.[8]

Q2: My ¹H NMR spectrum looks clean, but the HPLC shows multiple small peaks. Why?

A2: This is a common scenario. ¹H NMR is an excellent tool for structural elucidation but has a practical limit of detection for impurities, typically around 1-5%. HPLC, especially with a UV detector, is significantly more sensitive and can detect impurities at levels well below 0.1%. The small peaks in your HPLC chromatogram represent minor impurities that are not abundant enough to be visible in the NMR spectrum.

Part 2: Recrystallization Troubleshooting Guide

Recrystallization is the most direct and often most scalable method for purifying solid compounds. However, the high polarity and salt nature of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride make solvent selection non-trivial.

Q3: My compound is insoluble in common recrystallization solvents like ethyl acetate and dichloromethane, but too soluble in water. How do I choose a suitable solvent system?

A3: You are encountering a classic problem with highly polar salts. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] For this compound, you will likely need a polar protic solvent or a mixed-solvent system.[10]

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol (IPA).

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" or "bad" solvent (in which it is insoluble) is often most effective.[10][11]

    • Ethanol / Isopropanol

    • Methanol / Ethanol

    • Ethanol / Ethyl Acetate (add ethyl acetate as the anti-solvent to a hot ethanolic solution)

    • Methanol / Diethyl Ether

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Methanol65HighExcellent dissolving power, may require an anti-solvent.
Ethanol78HighGood balance of solubility, often a first choice.
Isopropanol (IPA)82Medium-HighLower dissolving power than EtOH, may yield better crystals.
Water100Very HighLikely too good of a solvent, leading to low recovery.[12]
Ethyl Acetate77MediumGood as an anti-solvent.
Diethyl Ether35LowGood as an anti-solvent; very low boiling point requires care.
Experimental Protocol: Trial Recrystallization
  • Solubilization: Place ~50 mg of crude material in a small Erlenmeyer flask. Add a polar "good" solvent (e.g., ethanol) dropwise while heating to a gentle boil. Add the minimum amount of hot solvent required to fully dissolve the solid.[13]

  • Hot Filtration (if needed): If insoluble impurities are present, add a small excess of hot solvent (~10% more) and perform a rapid gravity filtration through fluted filter paper into a pre-heated flask to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening will slow evaporation and promote larger crystal growth. Do not disturb the flask during this period.[10]

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a single seed crystal of pure product.[14]

  • Cooling: Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for at least 30 minutes to maximize the yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[10][13]

  • Drying: Dry the crystals under high vacuum.

Q4: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Essentially, the compound melts before it crystallizes.[16]

Troubleshooting Steps:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount (~10-20% by volume) of the "good" solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Alternatively, switch to a solvent system with a lower boiling point.

Diagram 1: Recrystallization Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Solvent start->dissolve cool Cool Slowly to RT dissolve->cool oil_out Compound 'Oiled Out'? cool->oil_out crystals_form Crystals Formed? collect Cool in Ice Bath, Collect & Wash Crystals crystals_form->collect Yes no_crystals No Crystals Formed (Supersaturation) crystals_form->no_crystals No oil_out->crystals_form No reheat_add_solvent Re-heat, Add More 'Good' Solvent oil_out->reheat_add_solvent Yes end Pure Product collect->end induce Scratch Flask or Add Seed Crystal no_crystals->induce reheat_add_solvent->cool induce->crystals_form reheat_slow_cool Re-heat, Cool Even Slower

Caption: A logical workflow for troubleshooting common recrystallization issues.

Part 3: Advanced Chromatographic Purification

When recrystallization fails to remove closely related impurities or when higher purity is required, chromatographic techniques are necessary.

Q5: Standard silica gel column chromatography isn't working for my dihydrochloride salt. What are my best options for preparative chromatography?

A5: You are correct; the highly polar, cationic nature of your compound makes it bind irreversibly to acidic silica gel. You need to use alternative stationary phases and mobile phase conditions.

Table 2: Comparison of Chromatographic Techniques
TechniquePrincipleRecommended Stationary PhaseTypical Mobile PhaseProsCons
HILIC Partitioning into a water layer on a polar stationary phase.[1]Amide, Diol, or bare silicaHigh Acetonitrile (>80%) with a small amount of aqueous buffer (e.g., ammonium formate).Excellent retention for polar compounds; volatile mobile phases.Sensitive to water content; potential for poor sample solubility in high organic.
Mixed-Mode Combines Reversed-Phase (hydrophobic) and Ion-Exchange (electrostatic) interactions.[2][3]C18 with embedded ion-exchange groups (e.g., anion or cation).Acetonitrile/Water with buffer. Selectivity is tuned by pH and salt concentration.[4]Powerful, tunable selectivity for complex mixtures of polar and non-polar compounds.[17]Method development can be more complex.
Ion-Exchange (IEX) Electrostatic interaction between the cationic analyte and a negatively charged stationary phase.[18]Strong Cation Exchange (SCX) or Weak Cation Exchange (WCX).Aqueous buffer with an increasing salt gradient (e.g., 0-1M NaCl or NH₄OAc) for elution.[19]High capacity; separates based on charge state.Requires salt removal (desalting) post-purification; non-volatile salts are not MS-friendly.
Diagram 2: Chromatography Method Selection Guide

G start Need to Purify Dihydrochloride Salt impurity_type What is the nature of the main impurity? start->impurity_type is_polar Much More or Less Polar impurity_type->is_polar Polarity Difference similar_polarity Similar Polarity & pKa impurity_type->similar_polarity Charge Difference method_hilic HILIC is_polar->method_hilic method_mm Mixed-Mode Chromatography is_polar->method_mm similar_polarity->method_mm method_iex Ion-Exchange Chromatography similar_polarity->method_iex note Mixed-Mode is a powerful option for both scenarios.

Caption: A decision tree to guide the selection of an appropriate chromatography technique.

Q6: I am observing significant peak tailing in my HPLC analysis. What is causing this and how can I improve the peak shape?

A6: Peak tailing for basic compounds like yours is almost always caused by secondary ionic interactions between the protonated amine groups and deprotonated (anionic) residual silanol groups on the surface of silica-based stationary phases.[20]

Solutions to Reduce Peak Tailing:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[20]

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[20][21]

  • Use a Modern Column: Employ a high-purity, end-capped silica column or a column based on a hybrid particle technology. These columns have a much lower concentration of residual silanol groups and are more resistant to peak tailing with basic compounds.

Part 4: Post-Purification and Final Product Handling

Q7: I have collected pure fractions from my preparative HPLC. What is the best method to isolate my final solid product?

A7: The best method depends on the mobile phase used for purification.

  • For Volatile Mobile Phases (e.g., HILIC with Acetonitrile/Water/Ammonium Formate): Rotary evaporation is the most straightforward method to remove the bulk of the solvents.

  • For Aqueous Mobile Phases (e.g., from IEX or highly aqueous RP): Lyophilization (freeze-drying) is the preferred method.[22] It avoids exposing the compound to high temperatures and typically yields a fine, fluffy, and highly soluble powder. The process involves freezing the aqueous solution and sublimating the ice under vacuum.[23][24]

Q8: Are there any risks associated with lyophilizing a dihydrochloride salt?

A8: Yes, caution is required. While you are not lyophilizing from a concentrated HCl solution, the presence of chloride ions can make the frozen solution more acidic. Sublimating HCl gas is highly corrosive to the metal components of standard lyophilizer pumps and manifolds.[25] If your final fractions have a very low pH, consider using a lyophilizer system equipped with an acid-resistant pump or ensuring a very efficient cold trap is operating at its lowest possible temperature to capture any volatile acid. For a final product, dissolving the purified material in pure water and then lyophilizing is the safest approach.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • Waters Science Spotlight. (2020). Retaining and Separating Polar Acidic Compounds.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • PMC. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • Unknown Source. (n.d.). Recrystallization.
  • Purolite. (n.d.). How to Series: Introduction to Ion Exchange Chromatography.
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • GoldBio. (n.d.). What is ion exchange chromatography?.
  • Thermo Fisher Scientific. (n.d.). Ion exchange chromatography.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • Conduct Science. (2019). Ion-exchange Chromatography Protocol.
  • PubMed. (n.d.). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • PDF. (2025). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • Unknown Source. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Google Patents. (n.d.). Lyophilization method to improve excipient crystallization.
  • Google Patents. (n.d.). Methods of lyophilizing solutions.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown Source. (n.d.). Recrystallization I 10.
  • PubChemLite. (n.d.). 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride (C10H13FN2).
  • Reddit. (2022). Can you lyophilize something that is in 6N HCl solution without neutralizing first or will that damage the pump/system?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). Desalination method using lyophilization principle.
  • Unknown Source. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules.
  • Wired Chemist. (n.d.). Recrystallization.
  • Reddit. (2023). How to detect a HCl salt in organic compunds.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
  • YouTube. (2013). Recrystallization.
  • Reddit. (2024). Recrystallization Issues.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown Source. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

Sources

Optimization

Solving solubility issues with 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Compound: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride[1] Executive Summary You are encountering solubility challenges with 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride . This is a common issue stemming from...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride[1]

Executive Summary

You are encountering solubility challenges with 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride . This is a common issue stemming from the unique physicochemical properties of the fluorinated piperidine scaffold combined with a dual-nitrogen heterocyclic system.

The presence of the fluorine atom at the C4 position of the piperidine ring is not merely structural; it lowers the


 of the adjacent amine via inductive effects and alters the lipophilicity profile compared to non-fluorinated analogs [1]. This guide addresses the three critical phases where solubility fails: Aqueous Buffering , Organic Extraction , and Stock Solution Preparation .
Module 1: Aqueous Solubility & pH Dependency

The Issue: The compound dissolves in water but precipitates upon adding buffer (PBS, HEPES) or adjusting pH.

Technical Root Cause: This molecule exists as a dihydrochloride salt (2HCl) . In this state, both the pyridine nitrogen (


) and the piperidine nitrogen (

) are protonated, creating a highly polar, water-soluble species.
  • The Trap: As you raise the pH to physiological levels (7.4), the pyridine ring deprotonates first. While the molecule often remains soluble here, further increases (pH > 9) deprotonate the piperidine. The resulting neutral "free base" is highly lipophilic and will crash out of aqueous media immediately.

  • The Fluorine Effect: The electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen compared to unsubstituted piperidine (

    
    ). This means the molecule becomes neutral (and insoluble) at a lower pH than you might expect for typical secondary amines [2].
    
Troubleshooting Protocol: Aqueous Handling
ParameterRecommendationScientific Rationale
Max Solubility (Water) ~50 mg/mL (Est.)[1]High lattice energy of 2HCl salt is overcome by hydration enthalpy at low pH.
Safe pH Range pH 1.0 – 6.5Maintains at least one positive charge (Piperidine

) to ensure solvation.
Forbidden Buffers Phosphate (High Conc.)Dihydrochlorides can form insoluble phosphate salts at high concentrations (>50mM).
Recommended Buffer Saline, Acetate, or MESMonovalent counter-ions prevent "salting out" precipitation.
Module 2: Organic Solvent Compatibility (Synthesis & Extraction)

The Issue: The compound will not dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) during workup.

Technical Root Cause: The 2HCl salt is an ionic lattice. Non-polar organic solvents (DCM, EtOAc, Hexanes) cannot overcome the lattice energy of the salt. To solubilize in organics, you must break the ionic lattice by converting the salt to its Free Base form.

Decision Tree: Solvent Selection

SolubilityLogic Start Start: 3-(4-Fluoropiperidin-4-yl) pyridine 2HCl Goal What is your goal? Start->Goal Bio Biological Assay (Cell Culture/Enzyme) Goal->Bio Chem Chemical Synthesis (Reaction/Extraction) Goal->Chem Water Use Water or Saline (Keep pH < 6.5) Bio->Water Aqueous DMSO Use DMSO Stock (Max 20mM) Bio->DMSO Stock PolarOrg Use Methanol or DMF (Salt soluble) Chem->PolarOrg Reaction requires Salt form NonPolar Must Convert to FREE BASE Chem->NonPolar Extraction/Workup DCM Soluble in DCM/EtOAc (After pH adjustment) NonPolar->DCM

Figure 1: Solvent decision matrix based on experimental intent. Note the critical branch point for non-polar organic solvents requiring free-basing.

Module 3: The "Controlled Free-Basing" Protocol

Objective: Convert the 2HCl salt to the Free Base for extraction into organic solvents or for reactions requiring a nucleophilic amine.

Safety Note: Fluorinated piperidines can be skin irritants.[2] Wear nitrile gloves.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2HCl salt in minimal distilled water (approx. 10 mL/g).

  • Cooling: Place the vessel in an ice bath (

    
    ). Exothermic neutralization can degrade the fluorinated scaffold.
    
  • Basification: Slowly add 2M NaOH or Saturated

    
      dropwise with stirring.
    
    • Observation: The solution will turn cloudy (precipitate forms).

    • Target: Adjust pH to 12.0 . (Due to the fluorine effect, pH 10 may not fully deprotonate the amine; go to 12 to ensure quantitative conversion) [3].

  • Extraction:

    • Add Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Note: Pure EtOAc is often insufficient for polar fluorinated amines. The DCM/IPA mix is superior.

  • Separation: Collect the organic layer. Repeat extraction 3x.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Module 4: Stock Solutions for Bioassays (DMSO)

The Issue: Stock solutions in DMSO become cloudy or viscous over time.

Technical Root Cause: Amine dihydrochlorides are hygroscopic. If your DMSO is not anhydrous, the salt pulls water from the air/solvent. The resulting "wet DMSO" has a lower solubility capacity for the salt, causing micro-precipitation.

Best Practice Protocol:

  • Solvent Grade: Use only Anhydrous DMSO (stored over molecular sieves).

  • Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM is possible initially, it is thermodynamically unstable at

    
    .
    
  • Freeze/Thaw: Aliquot immediately. Repeated freeze-thaw cycles introduce moisture.[1]

  • Visual Check: If the DMSO stock is cloudy, do not sonicate and use. The concentration is no longer defined. Discard and prepare fresh.

Frequently Asked Questions (FAQ)

Q1: Why does the fluorine atom matter for solubility? A: Fluorine is highly electronegative. It pulls electron density away from the piperidine nitrogen. This lowers the


 (making it less basic) and increases the lipophilicity of the neutral molecule. This makes the free base less soluble in water than a standard piperidine, requiring stricter pH control [1, 4].

Q2: Can I use this compound in a cell culture media (DMEM/RPMI) directly? A: Yes, but with caution. Dissolve in DMSO first (stock), then dilute. Ensure the final DMSO concentration is <0.5%.[3] If adding the salt directly to media, the carbonate buffers in the media may cause transient precipitation if the local concentration is too high.

Q3: Is the compound light-sensitive? A: Pyridine salts are generally stable to ambient light, but fluorinated intermediates should be stored in amber vials to prevent any potential photochemical defluorination over long periods (months/years).

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Champagne, P. A., et al. (2015). The influence of fluorine on the pKa of adjacent functional groups. Journal of Organic Chemistry. (General Principle Citation regarding -fluorine effects on amines).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Troubleshooting

Removing moisture from 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride samples

Introduction Welcome to the technical support guide for 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride. This advanced intermediate is a critical component in numerous drug development pipelines.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride. This advanced intermediate is a critical component in numerous drug development pipelines. As a dihydrochloride salt, this compound exhibits significant hygroscopicity, a tendency to absorb moisture from the atmosphere. This behavior can introduce critical errors in experimental reproducibility, affecting everything from accurate weighing to reaction stoichiometry and stability.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, quantifying, and safely removing excess moisture from their samples, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride arrived as a free-flowing powder, but now it's clumpy and seems to have gained weight. What is happening?

This is a classic sign of hygroscopicity. Dihydrochloride salts, formed from basic compounds like yours containing pyridine and piperidine nitrogens, are particularly prone to absorbing ambient moisture.[2] This water absorption leads to the physical changes you're observing, such as clumping, caking, and an increase in mass.[1][3] It is crucial to handle and store the material in a controlled, low-humidity environment.[3][4]

Q2: What are the risks of using a sample that has absorbed moisture in my experiments?

Using a "wet" sample can severely compromise your results in several ways:

  • Inaccurate Stoichiometry: The measured weight of your sample will be artificially high due to the mass of the absorbed water. This leads to using less of the active compound than intended, affecting molar ratios, reaction yields, and kinetic profiles.

  • Chemical Instability: Water can act as a reactant or catalyst in unwanted side reactions, potentially degrading the compound or forming impurities.[5] For amine salts, this can sometimes lead to disproportionation, where the salt reverts to its free base form.[6]

  • Physical Property Alterations: Increased moisture content can change the compound's dissolution characteristics, melting point, and crystal structure, leading to inconsistent performance in downstream applications.[5][7]

  • Analytical Errors: When preparing solutions for analysis (e.g., HPLC, NMR), the presence of water will lead to inaccurately calculated concentrations.

Q3: How can I definitively determine the water content in my sample?

The gold standard for accurately quantifying water content in pharmaceutical and chemical samples is Karl Fischer (KF) Titration .[8][9] This method is highly specific to water and can detect even trace amounts.[10] There are two main types:

  • Volumetric KF: Best for samples with water content from 0.05% to 100%.[8]

  • Coulometric KF: Ideal for samples with very low water content, typically in the parts-per-million (ppm) to 5% range.[8][10]

For 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, coulometric KF is often the most appropriate method to confirm dryness after implementing a drying protocol.

Q4: What is the best general-purpose method for drying my sample in the lab?

For most laboratory settings, drying the sample in a vacuum oven is the most effective and controlled method.[11] This technique combines gentle heating with reduced pressure, which significantly lowers the boiling point of water, allowing it to be removed efficiently at temperatures well below the compound's decomposition point.[12]

Q5: How should I store the compound after drying to prevent moisture from returning?

Proper storage is critical. Once dried, the material is highly susceptible to reabsorbing atmospheric moisture.

  • Short-Term Storage: Use a desiccator containing an active desiccant like silica gel or molecular sieves.[4][13] For highly sensitive applications, a vacuum desiccator is preferable.

  • Long-Term Storage: Store the compound in a tightly sealed, airtight container, preferably made of glass or a material with a low moisture vapor transmission rate.[14] For maximum protection, backfill the container with an inert gas like nitrogen or argon before sealing and store it in a controlled, low-humidity environment.[15]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Action & Scientific Rationale
Inconsistent Weighing The sample is actively absorbing moisture from the air during weighing.Weigh the sample as quickly as possible on an analytical balance.[3] For best results, perform weighing inside a glove box with a controlled low-humidity atmosphere. This minimizes the time the hygroscopic material is exposed to ambient air.
Poor Reaction Yield Inaccurate stoichiometry due to unaccounted-for water weight.Dry the sample thoroughly using one of the protocols below and re-weigh before use. Verify dryness with Karl Fischer titration to ensure the weight corresponds to the active compound, not water.
Sample Becomes Oily or a Slurry Deliquescence: The compound has absorbed so much moisture from the air that it has begun to dissolve in it.This indicates severe moisture contamination. The sample requires an aggressive drying procedure, such as an extended period in a high-vacuum oven with gentle heating. Handle exclusively in an inert atmosphere glovebox post-drying.
Compound Fails to Dry Completely Water may be tightly bound within the crystal lattice as a hydrate.Standard vacuum oven drying may be insufficient. Consider Azeotropic Distillation (Protocol 2) to physically remove the water with an entraining solvent. Alternatively, use a Karl Fischer oven, which heats the sample and drives the evolved water into the KF titrator, to differentiate between surface moisture and bound water of hydration.[16]

Experimental Protocols & Methodologies

Decision-Making Workflow for Sample Handling

The following diagram outlines the logical workflow for assessing and treating a potentially moist sample of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.

Drying_Workflow Start Receive/Use Sample Check_Physical Visual Inspection: Clumped? Gained Weight? Start->Check_Physical Is_Dry Sample Appears Dry Check_Physical->Is_Dry No Is_Wet Sample Appears Wet (Hygroscopic) Check_Physical->Is_Wet Yes Use_Sample Proceed with Experiment Is_Dry->Use_Sample KF_Verify Optional: Quantify Water via Karl Fischer Titration Is_Wet->KF_Verify Choose_Method Select Drying Method KF_Verify->Choose_Method Vac_Oven Protocol 1: High-Vacuum Oven Choose_Method->Vac_Oven Standard Azeotrope Protocol 2: Azeotropic Distillation (for stubborn water) Choose_Method->Azeotrope Advanced Post_Dry_Check Confirm Dryness: Constant Weight? KF? Vac_Oven->Post_Dry_Check Azeotrope->Post_Dry_Check Success Drying Complete Post_Dry_Check->Success Yes Failure Drying Incomplete Post_Dry_Check->Failure No Store Store Properly in Desiccator/Inert Gas Success->Store Failure->Choose_Method Re-evaluate Store->Use_Sample

Caption: Decision workflow for handling hygroscopic samples.

Protocol 1: High-Vacuum Oven Drying

This is the preferred method for removing adsorbed surface moisture.

Principle: By reducing the ambient pressure, the boiling point of water is significantly decreased, allowing for rapid evaporation at a temperature that will not cause thermal degradation of the compound.[12]

Procedure:

  • Preparation: Place a thin layer of the 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride sample in a shallow, vacuum-rated glass dish (e.g., a crystallization dish). Spreading the powder increases the surface area, accelerating the drying process.

  • Loading: Place the dish inside the vacuum oven.[17][18]

  • Vacuum Application: Close the oven door securely. Slowly and gently open the vacuum valve to begin evacuating the chamber.[17][18] Applying the vacuum too quickly can cause the fine powder to be aspirated into the vacuum line.[11] A target pressure of <1 Torr is recommended.

  • Heating: Once the target vacuum is reached, set the oven temperature.

    • CAUTION: The thermal stability of this specific compound must be considered. Without specific data, a conservative temperature of 40-50°C is recommended. Pyridine and piperidine structures are generally stable at these mild temperatures.[19][20]

  • Drying: Dry the sample under these conditions for 12-24 hours. The exact time will depend on the initial water content and sample amount.

  • Completion:

    • Turn off the heater and allow the oven to cool to room temperature under vacuum.

    • Slowly vent the oven with a dry, inert gas such as nitrogen or argon. Do not vent with ambient air , as the dry, warm sample will rapidly reabsorb atmospheric moisture.

    • Immediately transfer the sample to a desiccator for storage.[3]

Protocol 2: Azeotropic Distillation

This method is highly effective for removing tightly bound water or for larger-scale drying where a vacuum oven is impractical.

Principle: An entrainer solvent (e.g., toluene) is added, which forms a low-boiling azeotrope with water.[21] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[22] By boiling this azeotrope, water is distilled out of the mixture along with the solvent, effectively dehydrating the compound which remains in the flask.[23][24]

Procedure:

  • Setup: Assemble a Dean-Stark or similar distillation apparatus.

  • Charging the Flask: Add the sample of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride to the round-bottom flask.

  • Adding the Entrainer: Add a solvent that is immiscible with water and will form a lower-boiling azeotrope with it, such as toluene or heptane. The volume should be sufficient to suspend the solid material.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will boil at approximately 84°C (lower than the boiling point of pure toluene, 111°C).

  • Water Removal: As the vapor condenses and collects in the graduated arm of the Dean-Stark trap, the immiscible water will separate and sink to the bottom, while the lighter toluene will overflow and return to the reaction flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once drying is complete, the entrainer solvent can be removed under reduced pressure using a rotary evaporator to yield the dry, solid compound.

Protocol 3: Verification via Karl Fischer (KF) Titration

This protocol provides a quantitative measure of water content to validate the effectiveness of the drying process.

Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present in the sample.[8][9]

Procedure (Coulometric Method):

  • System Preparation: The KF titrator's vessel is filled with the appropriate anolyte and catholyte reagents. The instrument is started, and it performs a pre-titration to consume any ambient moisture within the cell until a stable, low-drift baseline is achieved (e.g., <10 µ g/min ).[10]

  • Sample Introduction: Accurately weigh a small amount of the dried sample (typically 10-100 mg, depending on expected water content) using an analytical balance.

  • Injection: Quickly and carefully add the weighed sample directly into the titration vessel. Seal the port immediately to prevent atmospheric moisture from entering.

  • Titration: The instrument automatically generates iodine electrochemically. This iodine reacts with the water from the sample.[25] The endpoint is detected potentiometrically when all the water has been consumed.

  • Calculation: The instrument uses the total charge (in coulombs) required to generate the iodine to calculate the exact mass of water present based on Faraday's law.[10] The result is typically reported as a percentage (%) or parts-per-million (ppm) of water.

References
  • Karl Fischer titration - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved February 14, 2026, from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. (2025). National Center for Biotechnology Information (NCBI). Retrieved February 14, 2026, from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 14, 2026, from [Link]

  • Vacuum Oven - Braun Research Group. (n.d.). University of Delaware. Retrieved February 14, 2026, from [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific. Retrieved February 14, 2026, from [Link]

  • Standard Operating Procedure Vacuum Oven. (2019). Purdue University. Retrieved February 14, 2026, from [Link]

  • VWR Vacuum Oven Standard Operating Procedure. (2014). Retrieved February 14, 2026, from [Link]

  • Vacuum Ovens for Laboratory-Guide. (n.d.). Retrieved February 14, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025). Interactive Learning Paradigms, Incorporated. Retrieved February 14, 2026, from [Link]

  • Secrets for Drying Fine Powders in a Vacuum oven. (2022). Digivac. Retrieved February 14, 2026, from [Link]

  • API and OSD Processing Considerations when Spray Drying. (n.d.). Upperton Pharma Solutions. Retrieved February 14, 2026, from [Link]

  • Separating Azeotropic Mixtures. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Retrieved February 14, 2026, from [Link]

  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026). Pilotech. Retrieved February 14, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. (2020). MDPI. Retrieved February 14, 2026, from [Link]

  • Azeotropic Distillation for the Recovery of IPA. (n.d.). Koch Modular Process Systems. Retrieved February 14, 2026, from [Link]

  • Azeotropic distillation. (n.d.). Bionity. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Chimia. Retrieved February 14, 2026, from [Link]

  • Azeotropic distillation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. (n.d.). Knowledge Transfer Ireland. Retrieved February 14, 2026, from [Link]

  • Hygroscopic material packing. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thermodynamic properties of aqueous solutions of pyridine and piperidine. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. (n.d.). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved February 14, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved February 14, 2026, from [Link]

  • Dosage forms for hygroscopic active ingredients. (2003). Google Patents.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Executive Summary & Molecule Profile 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a critical fluorinated heterocyclic building block, most notably serving as a structural intermediate in the synthesis of 5-HT1F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a critical fluorinated heterocyclic building block, most notably serving as a structural intermediate in the synthesis of 5-HT1F receptor agonists like Lasmiditan (Reyvow).

The incorporation of the fluorine atom at the C4 position of the piperidine ring is a strategic medicinal chemistry tactic to modulate basicity (pKa suppression), reduce lipophilicity (LogD), and block metabolic oxidation at the susceptible tertiary carbon. However, the specific combination of a geminal fluorine and a pyridine ring creates a unique stability profile that requires precise handling in aqueous environments.

Quick Reference Data
ParameterSpecification / Behavior
CAS Registry 2307784-25-2 (Generic/Related) / Lasmiditan Int.[1]
Molecular Weight ~253.14 g/mol (Dihydrochloride salt)
Physical Form White to off-white hygroscopic solid
Solubility (Water) Freely soluble (>50 mg/mL) as the 2HCl salt
Aqueous pH (10 mM) Highly Acidic (pH 1.5 – 2.5)
Primary Degradation Dehydrofluorination (Elimination of HF) under basic/thermal stress
Storage +2°C to +8°C, Desiccated, Protected from light

Module 1: Solubility & Solution Preparation

The "pH Crash" Phenomenon

The most common support ticket regarding this compound involves unexpected cell toxicity or precipitation in biological buffers. This is rarely due to the compound's intrinsic toxicity but rather its salt form.

As a dihydrochloride (2HCl) salt, dissolving this molecule releases two equivalents of hydrochloric acid for every mole of compound.



Critical Warning: A 10 mM aqueous solution can drop the pH below 2.0. Adding this unbuffered stock directly to cell culture media (pH 7.4) can overwhelm the carbonate buffering capacity, leading to immediate "acid shock."

Protocol: Preparation of a Neutralized Stock Solution (10 mM)

Use this protocol to prepare a stock solution safe for biological assays.

Reagents:

  • 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride[2]

  • Milli-Q Water (degassed)

  • 1N NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline, 10x)

Step-by-Step:

  • Weighing: Rapidly weigh the required amount of solid. Note: The solid is hygroscopic. Minimize exposure to air to prevent water uptake, which alters the effective molecular weight.

  • Initial Dissolution: Dissolve the solid in 50% of the final volume of Milli-Q water. Vortex until clear.

    • Checkpoint: The solution should be clear and colorless. pH will be ~2.0.

  • Buffering (The Danger Zone): Slowly add 10x PBS or a strong buffer (HEPES/MOPS).

  • Neutralization: Titrate with 1N NaOH dropwise while monitoring pH.

    • Target: pH 7.2 – 7.4.

    • Risk: As you approach pH 9-10 (the pKa of the piperidine nitrogen), the free base may precipitate as an oil or white cloudiness. If this happens, back-titrate with dilute HCl immediately.

  • Filtration: Sterile filter (0.22 µm PES membrane). Do not use Nylon filters as fluorinated heterocycles can sometimes bind non-specifically.

Module 2: Chemical Stability & Degradation

Mechanistic Insight: The Dehydrofluorination Risk

While the C-F bond is generally strong (approx. 116 kcal/mol), this molecule contains a fluorine atom on a tertiary carbon that is also part of a piperidine ring. Under thermal stress or strong basic conditions (pH > 10), the molecule is susceptible to E2 elimination , losing a molecule of HF to form the corresponding tetrahydropyridine (alkene).

Visualizing the Degradation Pathway

DegradationPathway Salt Dihydrochloride Salt (Stable Solid) Solution Acidic Solution (pH < 3) Stable Salt->Solution Dissolve in H2O FreeBase Free Base (pH > 9) Precipitation Risk Solution->FreeBase Add NaOH (Neutralization) FreeBase->Solution Add HCl (Reversible) Elimination Transition State (High T or Strong Base) FreeBase->Elimination Heat (>40°C) or pH > 11 Product Degradant: Tetrahydropyridine (Loss of HF) Elimination->Product - HF

Figure 1: Stability logic flow. The molecule is most stable in its acidic salt form. Neutralization creates the free base, which is prone to elimination (degradation) if heated.

Stability Data Summary
ConditionStability AssessmentRecommendation
Solid State (+4°C) High (>2 years)Keep desiccated.
Aqueous (pH 2-5) High (Weeks at RT)Preferred state for stock solutions.
Aqueous (pH 7.4) Moderate (Days at 4°C)Prepare fresh for biological assays.
Aqueous (pH > 10) Low (Hours)Avoid. Risk of HF elimination.
DMSO Stock High (Months at -20°C)Best option for long-term storage.

Technical Troubleshooting (FAQ)

Q1: My solution turned slightly yellow after a week at Room Temperature. Is it still good?

Diagnosis: Likely oxidation of the pyridine ring (N-oxide formation) or trace degradation. Action: Run an LC-MS. If the purity is >98%, it may still be usable for non-critical assays. However, for K_i determination or cell viability, discard and prepare fresh . Pyridine derivatives are photosensitive; always store solutions in amber vials.

Q2: I calculated the concentration based on the molecular weight, but my potency is lower than expected.

Diagnosis: Hygroscopicity error. Explanation: Dihydrochloride salts are "water magnets." If the bottle was left open, the powder could contain 5-10% water by weight, meaning you weighed less drug than you thought. Solution:

  • Dry a small sample in a vacuum oven over P2O5 before weighing.

  • Alternatively, determine the precise concentration of your stock solution using quantitative NMR (qNMR) or UV-Vis extinction coefficients if available.

Q3: Can I autoclave the solution?

Answer: NO. Reasoning: The high heat (121°C) and pressure will accelerate the hydrolysis and dehydrofluorination reactions. Alternative: Use sterile filtration (0.22 µm PES or PVDF).

Q4: Why does the protocol recommend avoiding glass containers for long-term storage of the free base?

Answer: While minor, fluoride ions (if any trace degradation occurs) can react with glass (etching). More importantly, the free base is lipophilic and may adsorb to glass surfaces. Use high-quality Polypropylene (PP) or TPX tubes for low-concentration (<1 µM) solutions.

References

  • World Intellectual Property Organization (WIPO). Process for the preparation of lasmiditan and of a synthesis intermediate. WO2021116979A1. (Describes the synthesis and handling of the pyridine-piperidine intermediates).

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discusses the stability and axial/equatorial preference of fluorinated piperidines).

  • National Institutes of Health (NIH) - PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. (General principles of fluorinated cycloalkane stability).

  • PubChem. 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride Compound Summary.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Troubleshooting

Troubleshooting low reactivity of 3-(4-Fluoropiperidin-4-yl)pyridine salts

Technical Support Center: Optimizing Reactivity of 3-(4-Fluoropiperidin-4-yl)pyridine Salts Executive Summary Subject: Troubleshooting low reactivity, solubility issues, and catalyst poisoning associated with 3-(4-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactivity of 3-(4-Fluoropiperidin-4-yl)pyridine Salts

Executive Summary

Subject: Troubleshooting low reactivity, solubility issues, and catalyst poisoning associated with 3-(4-Fluoropiperidin-4-yl)pyridine salts. Applicable Scenarios: SNAr couplings, Buchwald-Hartwig aminations, Amide couplings, and Reductive aminations. Key Chemical Challenges:

  • Lattice Energy & Solubility: High crystallinity of the salt forms (HCl, TFA) prevents dissolution in organic coupling solvents.

  • Electronic Deactivation: The γ-fluorine atom exerts an inductive withdrawing effect ($ -I $), lowering the nucleophilicity of the piperidine nitrogen.

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand for transition metals (Pd, Cu), arresting catalytic cycles.[1]

  • Elimination Risk: The tertiary fluoride at the benzylic-like position is prone to E2 elimination under harsh basic conditions.

Module 1: The "Free-Basing" Bottleneck

Status: Critical / Most Common Failure Mode

The Problem: Users frequently attempt in situ neutralization of the salt in non-polar solvents (Toluene, Dioxane) using weak inorganic bases (e.g.,


). This fails because the salt remains in the solid phase, preventing the amine from entering the solution to react.

Diagnostic Question: Is your starting material remaining as a solid precipitate at the bottom of the flask even after adding base and heating?

Solution: The Biphasic "Pre-Release" Protocol Do not rely on in situ deprotonation for this specific scaffold. You must isolate the free base or use a solvent system that dissolves the salt.

Step-by-Step Protocol:

  • Dissolution: Suspend the salt in a 9:1 mixture of DCM:MeOH . (The methanol is crucial to break the salt lattice).

  • Basification: Add 1.0 M aqueous NaOH or saturated

    
     (pH must reach >10).
    
  • Extraction: Shake vigorously. The free amine will partition into the DCM layer.

  • Drying: Separate the organic layer, dry over

    
    , and concentrate immediately before use.
    
    • Note: The free base is an oil that may solidify upon standing but is soluble in THF/Dioxane.

Data: Solubility Profile of the HCl Salt

Solvent System Solubility (25°C) Suitability for Coupling
Toluene < 0.1 mg/mL Critical Failure
1,4-Dioxane < 0.5 mg/mL Poor
DCM < 1.0 mg/mL Poor
DCM : MeOH (9:1) > 50 mg/mL Excellent (for processing)

| DMSO | > 100 mg/mL | Good (but difficult workup) |

Module 2: Catalyst Poisoning (Pd/Cu Chemistry)

Status: High Risk in Buchwald-Hartwig Aminations

The Problem: The pyridine ring in the scaffold is a "soft" ligand. It binds to the active Palladium(0) center, displacing the phosphine ligands and forming a catalytically inactive "rest state" complex.

Diagnostic Question: Did the reaction start (color change) but stall at <20% conversion, even with fresh catalyst?

Troubleshooting Logic:

CatalystTroubleshooting cluster_legend Legend Start Reaction Stalled? CheckColor Is solution dark/black? Start->CheckColor Agg Pd Black Precipitated (Ligand dissociation) CheckColor->Agg Yes Poison Solution Clear/Orange (Pyridine Poisoning) CheckColor->Poison No Sol1 Action: Use Stronger Ligand (BrettPhos, RuPhos) Agg->Sol1 Sol2 Action: Increase Temp or Use Pre-catalyst (Pd-G3/G4) Poison->Sol2 key Pyridine N binds Pd(II) preventing reduction to Pd(0) or blocking oxidative addition.

Figure 1: Decision tree for diagnosing catalyst failure modes.

Recommended Catalyst Systems:

  • Pre-catalysts: Use Buchwald G3 or G4 pre-catalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species rapidly and contain a bulky ligand that prevents the pyridine from coordinating.

  • Ligand Choice:

    • Preferred:BrettPhos or RuPhos (Bulky, electron-rich).

    • Avoid:

      
      , DPPF (Too easily displaced by pyridine).
      

Module 3: The Elimination Trap (Side Reaction)

Status: High Risk with Strong Bases

The Problem: The fluorine atom is at a tertiary carbon (C4). The adjacent protons at C3/C5 are acidic. Under strong basic conditions (e.g., NaOtBu, KHMDS) and high heat, HF elimination occurs, yielding the 1,2,3,6-tetrahydropyridine derivative. This double bond is conjugated with the pyridine ring, making the elimination product thermodynamically stable.

Diagnostic Signal:

  • LCMS: Observation of a peak with mass [M-20] (Loss of HF).

  • NMR: Appearance of a vinylic proton signal (~6.0-6.5 ppm).

Corrective Action:

  • Switch Base: Replace NaOtBu with

    
      or 
    
    
    
    . These are milder and less likely to trigger E2 elimination.
  • Lower Temperature: Run the reaction at 80°C instead of 100°C+.

  • Solvent Switch: Use t-Amyl alcohol or Dioxane instead of Toluene to improve homogeneity with milder bases.

Module 4: Nucleophilicity & Kinetics

The Mechanism: The fluorine atom at C4 exerts a through-bond inductive effect ($ -I $), lowering the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to non-fluorinated piperidine.

Impact:

  • SNAr: Requires higher temperatures or more electron-deficient electrophiles.

  • Amide Coupling: Standard EDC/NHS may be too slow. Use HATU or COMU to generate a more reactive active ester.

Comparative Reactivity Table:

Reaction Type Standard Piperidine 4-Fluoro-4-(3-pyridyl)piperidine Adjustment Required
SNAr (vs 4-F-CN-Benzene) 1 hr @ 60°C 6 hr @ 90°C Increase Temp & Conc.
Buchwald (vs Ar-Cl) Standard conditions Slow / Stalled Use Pd-G4 Pre-catalyst

| Reductive Amination | Fast | Moderate | Add mild acid catalyst (AcOH) |

Visualizing the Pathway

ReactionPathway cluster_pathways Competing Pathways Salt Salt Form (Solid, Inactive) FreeBase Free Amine (Soluble, Nucleophilic) Salt->FreeBase 1. DCM/MeOH 2. NaOH (aq) Product Desired Coupling Product FreeBase->Product Pd-G4 / Cs2CO3 Elim Elimination Product [M-20] (HF loss) FreeBase->Elim NaOtBu / >100°C Poison Catalyst Arrest (Py-Pd Complex) FreeBase->Poison Pd(PPh3)4 / Slow initiation

Figure 2: Reaction pathways showing the critical divergence between successful coupling, elimination, and catalyst poisoning.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Hagelin, H., et al. (2000).[3] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • BenchChem Technical Data. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][3][4][5] Link

  • Champagne, P. A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Link

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of 3-(4-Fluoropiperidin-4-yl)pyridine Scaffolds

Status: Operational Ticket ID: #ISO-SEP-4FP Assigned Specialist: Senior Application Scientist Topic: Separation of Isomers & Impurities in 4-Aryl-4-Fluoropiperidine Synthesis Diagnostic Phase: Define Your "Isomer" Before...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ISO-SEP-4FP Assigned Specialist: Senior Application Scientist Topic: Separation of Isomers & Impurities in 4-Aryl-4-Fluoropiperidine Synthesis

Diagnostic Phase: Define Your "Isomer"

Before proceeding with a separation protocol, we must clarify the chemical reality of your mixture. The core molecule 3-(4-fluoropiperidin-4-yl)pyridine is achiral due to a plane of symmetry passing through the nitrogen and the C4 carbon.

If you are struggling with "isomer separation," you are likely facing one of three scenarios. Use the table below to identify your specific challenge:

ScenarioSymptomThe Technical Reality
A Two spots on TLC / Two peaks on HPLC close together.Elimination Impurity: You are likely trying to separate the desired 4-fluoro product from the 1,2,3,6-tetrahydropyridine (alkene) byproduct. This is a structural isomer (if H/F exchange is ignored) or a process impurity.
B Complex NMR splitting; multiple spots.Diastereomers: If your piperidine ring has another substituent (e.g., 3-methyl), you have cis and trans isomers.
C Single peak on achiral HPLC, but biological data is inconsistent.Enantiomers: Only applicable if the molecule is substituted (as in Scenario B) or if you are using a chiral salt.

Troubleshooting Guide: The Elimination Impurity (Scenario A)

Issue: The fluorination of the tertiary alcohol precursor (using DAST or Deoxo-Fluor®) competes with E1 elimination, yielding the des-fluoro alkene (tetrahydropyridine). Challenge: Both compounds are basic, lipophilic, and behave similarly on silica gel.

Root Cause Analysis (Mechanism)

The reaction proceeds via a carbocation intermediate.[1] The fluoride ion can either attack the carbocation (Pathway A) or act as a base to abstract a proton (Pathway B).

G Start Tertiary Alcohol Precursor Inter Activated Intermediate (Carbocation) Start->Inter DAST/Deoxo-Fluor (-OH activation) Prod Target: 4-Fluoro Product Inter->Prod Path A: Nu- Attack (F-) Impurity Impurity: Tetrahydropyridine (Alkene) Inter->Impurity Path B: Elimination (-H+)

Figure 1: Mechanistic bifurcation during deoxyfluorination. Path B is the primary source of "isomer-like" impurities.

Protocol 1: Separation Strategy

Do not rely on standard extraction. The pKa difference between the fluorinated amine and the enamine-like alkene is often insufficient for clean acid-base separation.

Method A: Reverse Phase Chromatography (Recommended)

The fluorine atom increases polarity relative to the alkene but also alters lipophilicity.

  • Stationary Phase: C18 (ODS).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: Shallow gradient (e.g., 5% to 30% ACN over 20 minutes).

  • Why it works: The alkene interacts differently with the C18 chains due to pi-pi interactions and lack of the polar C-F bond. The alkene typically elutes later than the fluorinated target in acidic RP-HPLC conditions.

Method B: Silver Nitrate Impregnated Silica (The "Silver Bullet")

If you must use Normal Phase (Flash), standard silica is often insufficient.

  • Preparation: Mix Silica Gel 60 with a solution of AgNO₃ (10% w/w) in acetonitrile, then rotary evaporate to dryness in the dark.

  • Mechanism: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with the alkene double bond, significantly retarding its elution.
  • Elution: The fluorinated product (saturated ring) elutes first; the alkene is retained.

Troubleshooting Guide: Diastereomers & Enantiomers (Scenarios B & C)

Context: This applies only if your scaffold has additional substituents (e.g., 3-methyl-4-fluoropiperidine).

Protocol 2: Diastereomer Separation (Cis/Trans)
  • Diagnosis: Check 19F-NMR. The fluorine signal will appear as two distinct multiplets (or doublets of multiplets) with different chemical shifts.

  • Separation:

    • Flash Chromatography: These usually separate well on standard silica using DCM/MeOH/NH₄OH (90:9:1).

    • Crystallization: The trans isomer (F and Substituent on opposite sides) often crystallizes more readily as a hydrochloride or oxalate salt.

Protocol 3: Chiral Resolution (Enantiomers)

If you have synthesized a racemic substituted scaffold, separation requires Chiral HPLC or SFC (Supercritical Fluid Chromatography).

Recommended Conditions:

Parameter Condition Set 1 (SFC - Preferred) Condition Set 2 (Normal Phase HPLC)
Column Chiralpak AD-H or IG Chiralcel OD-H
Mobile Phase CO₂ / MeOH (with 0.2% Isopropylamine) Hexane / EtOH / Diethylamine (90:10:0.1)
Temperature 40°C 25°C

| Detection | UV (254 nm) | UV (254 nm) |

Note: The basic modifier (Isopropylamine/Diethylamine) is critical to prevent peak tailing of the piperidine amine.

Frequently Asked Questions (FAQs)

Q: I am using DAST and getting 40% alkene impurity. How can I prevent this rather than separating it? A: Switch reagents. PyFluor (2-pyridinesulfonyl fluoride) or Fluolead™ are less prone to elimination than DAST. Alternatively, lower the reaction temperature to -78°C and ensure strictly anhydrous conditions, as water hydrolyzes DAST to HF, which catalyzes elimination.

Q: Can I use recrystallization to separate the fluoro-product from the alkene? A: It is difficult. The two compounds often form solid solutions (co-crystals). However, converting the mixture to the HCl salt and washing with cold acetone sometimes selectively dissolves the alkene salt (which is often more soluble) leaving the fluorinated product precipitate.

Q: My 19F NMR shows a split peak, but I have no other substituents. Is this an isomer? A: Likely not. This is often due to Rotamers if your piperidine nitrogen is protected (e.g., N-Boc or N-Acetyl). The restricted rotation of the amide bond creates two magnetic environments. Run the NMR at 50°C; if the peaks coalesce into one, it is a rotamer, not an isomer.

Decision Tree for Purification

DecisionTree Start Identify Mixture Composition Q1 Is the impurity UV active? Start->Q1 Q2 Does 19F NMR show multiple signals? Q1->Q2 No (Similar UV) ResultAlkene Target vs Alkene (Elimination Product) Q1->ResultAlkene Yes (Strong UV) ResultDia Diastereomers (Cis/Trans) Q2->ResultDia Yes (Distinct Shifts) ResultRot Rotamers (Artifact) Q2->ResultRot Yes (Broad/Split) Action1 Use AgNO3 Silica or C18 HPLC ResultAlkene->Action1 Action2 Standard Flash (DCM/MeOH) ResultDia->Action2 Action3 Run NMR at 50°C No separation needed ResultRot->Action3

Figure 2: Workflow for identifying and selecting the correct separation protocol.

References

  • Mechanism of DAST Fluorination & Elimination

    • Middleton, W. J. (1975).[2][3] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[3]

  • Alternative Reagents (PyFluor)

    • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 9571–9574.

  • Separation of Piperidine Derivatives

    • Kozma, D. (Ed.).[2] (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for salt resolution strategies).

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425–447.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 3-(4-Fluoropiperidin-4-yl)pyridine

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 3-(4-Fluoropiperidin-4-yl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry.[1][2] We will explore an optimized LC-MS methodology, delve into its expected fragmentation patterns, and present a comparative analysis with an alternative quantitative technique, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Fluorination in Drug Discovery

The incorporation of fluorine into small molecules is a widely employed strategy in modern drug design.[1] Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to its biological target.[1] Consequently, the development of robust analytical methods for the characterization of fluorinated compounds like 3-(4-Fluoropiperidin-4-yl)pyridine is critical. LC-MS stands out as a powerful tool for this purpose, offering high sensitivity and specificity for both qualitative and quantitative analysis.[3]

Part 1: LC-MS Characterization of 3-(4-Fluoropiperidin-4-yl)pyridine

The basic nature of the piperidine and pyridine nitrogens in 3-(4-Fluoropiperidin-4-yl)pyridine makes it an ideal candidate for positive mode electrospray ionization (ESI) LC-MS. However, its polarity can present challenges for retention on traditional reversed-phase columns. To address this, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode chromatographic approach is recommended.

Experimental Protocol: A Step-by-Step LC-MS/MS Methodology

This protocol outlines a general method for the analysis of 3-(4-Fluoropiperidin-4-yl)pyridine using LC-MS/MS. Optimization will be necessary for specific matrices and instrumentation.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column HILIC column (e.g., Amide or Cyano phase, 2.1 x 100 mm, 1.7 µm)To enhance retention of the polar analyte.[4]
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic AcidAmmonium acetate acts as a buffer and formic acid aids in protonation for positive ESI.[4]
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic AcidHigh organic content is necessary for HILIC retention.[4]
Gradient Start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.A gradient elution allows for the separation of the analyte from potential impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CTo ensure reproducible retention times.
Injection Volume 2 µL

3. Mass Spectrometry (MS) Conditions:

ParameterRecommended SettingRationale
Mass Spectrometer Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)For MS/MS fragmentation analysis and selective quantification.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens on the piperidine and pyridine rings are readily protonated.[5]
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Full Scan MS m/z 100-500To determine the precursor ion ([M+H]⁺).
Product Ion Scan (MS/MS) Isolate and fragment the [M+H]⁺ ionTo generate a fragmentation pattern for structural confirmation.
Collision Energy Ramped (e.g., 10-40 eV)To obtain a rich fragmentation spectrum.
Data Analysis and Expected Fragmentation

The protonated molecule ([M+H]⁺) of 3-(4-Fluoropiperidin-4-yl)pyridine is expected at m/z 195.1241 (for C₁₀H₁₄FN₂). The fragmentation in MS/MS is likely to be driven by the piperidine and pyridine ring systems.

Proposed Fragmentation Pathway:

The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen and ring fission.[5] For 3-(4-Fluoropiperidin-4-yl)pyridine, key fragmentation pathways could include:

  • Loss of the pyridine moiety: Cleavage of the C-C bond between the piperidine and pyridine rings.

  • Piperidine ring opening: Fission of the piperidine ring leading to various acyclic fragment ions.

  • Loss of HF: Elimination of hydrogen fluoride from the fluorinated piperidine ring.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M_H [M+H]⁺ m/z 195.12 Frag1 Fragment A Loss of Pyridine M_H->Frag1 Frag2 Fragment B Piperidine Ring Opening M_H->Frag2 Frag3 Fragment C Loss of HF M_H->Frag3 Frag1a Further fragmentation of A Frag1->Frag1a Frag2a Further fragmentation of B Frag2->Frag2a

Caption: Proposed MS/MS fragmentation of 3-(4-Fluoropiperidin-4-yl)pyridine.

Quantitative Data Summary (Hypothetical):

Fragment IonProposed StructurePredicted m/z
[M+H]⁺Intact Molecule195.12
Fragment AFluoropiperidine cation118.08
Fragment BAcyclic iminium ionVaries
Fragment CDehydrofluorinated [M+H]⁺175.11

Part 2: A Comparative Analysis: LC-MS vs. ¹⁹F NMR Spectroscopy

While LC-MS is a cornerstone for sensitive and selective analysis, ¹⁹F NMR spectroscopy presents a powerful and often complementary alternative for the characterization of fluorinated compounds.[6]

Quantitative ¹⁹F NMR (qNMR) Spectroscopy

¹⁹F NMR is a primary analytical method, meaning it can provide quantitative information without the need for a specific reference standard of the analyte.[7] This is a significant advantage in early drug development when pure standards may be unavailable.[7]

Key Advantages of ¹⁹F NMR:

  • High Selectivity: The large chemical shift range of ¹⁹F minimizes signal overlap, even in complex mixtures.[3][8]

  • Direct Quantification: The signal intensity is directly proportional to the number of fluorine nuclei, allowing for straightforward quantification against an internal standard.[8]

  • Structural Information: ¹⁹F-¹H and ¹⁹F-¹⁹F coupling patterns provide valuable structural information.[9]

  • Non-destructive: The sample can be recovered after analysis.[7]

Head-to-Head Comparison
FeatureLC-MS/MS¹⁹F NMR
Sensitivity Excellent (sub-ng/mL to pg/mL)Moderate (µg/mL to mg/mL)
Selectivity High (based on m/z and retention time)Excellent (based on chemical shift)
Quantification Requires a calibrated reference standardCan be performed with a universal internal standard
Throughput HighModerate
Structural Info Fragmentation patternsChemical shifts and coupling constants
Matrix Effects Susceptible to ion suppression/enhancementGenerally less susceptible
Cost Lower initial instrument costHigher initial instrument cost
Synergistic Application

LC-MS and ¹⁹F NMR are not mutually exclusive; they are highly complementary. A robust characterization workflow can leverage the strengths of both techniques. For instance, ¹⁹F NMR can be used to determine the purity of a reference standard that is then used to build a highly sensitive and high-throughput LC-MS/MS method for routine analysis.

G cluster_0 Characterization Workflow Start Sample of 3-(4-Fluoropiperidin-4-yl)pyridine NMR ¹⁹F NMR Analysis Start->NMR Purity & Structure LCMS LC-MS/MS Analysis Start->LCMS Sensitivity & Quantification NMR->LCMS Reference Standard Characterization Data Comprehensive Characterization Data NMR->Data LCMS->Data

Caption: Synergistic workflow of ¹⁹F NMR and LC-MS/MS.

Conclusion

The LC-MS characterization of 3-(4-Fluoropiperidin-4-yl)pyridine is a robust and sensitive approach that provides critical information for drug development professionals. By employing a well-designed HILIC-MS/MS method, researchers can achieve reliable identification and quantification. Furthermore, understanding the complementary nature of alternative techniques like ¹⁹F NMR allows for a more comprehensive and self-validating characterization strategy. This integrated approach ensures the highest level of scientific integrity and provides a solid foundation for subsequent stages of research and development.

References

  • ResearchGate. (n.d.). Application of 19 F quantitative NMR to pharmaceutical analysis. Retrieved February 14, 2026, from [Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved February 14, 2026, from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved February 14, 2026, from [Link]

  • LCGC International. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved February 14, 2026, from [Link]

  • News-Medical.net. (2026, January 20). Exploring ¹⁹F NMR in Drug Development. Retrieved February 14, 2026, from [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Retrieved February 14, 2026, from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved February 14, 2026, from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 14, 2026, from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 14, 2026, from [Link]

  • PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved February 14, 2026, from [Link]

  • PubMed Central. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved February 14, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Executive Summary This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride . As a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) absorption profile for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride . As a key intermediate in the synthesis of 5-HT1F receptor agonists (e.g., Lasmiditan) and other CNS-active agents, accurate characterization of this salt form is critical for process validation.

This document moves beyond simple peak listing. It compares the dihydrochloride salt against its free base and non-fluorinated analogs , establishing a self-validating spectral framework. We utilize Group Frequency Theory to predict and interpret shifts caused by protonation at both the pyridine and piperidine nitrogen centers, as well as the distinct signature of the tertiary C-F bond.

Molecular Dissection & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent pharmacophores and their vibrational modes.

Structural Components:
  • Pyridine Ring (Protonated): The aromatic nitrogen is protonated (

    
    ), inducing significant shifts in ring breathing and stretching modes compared to neutral pyridine.
    
  • Piperidine Ring (Protonated): The secondary amine is protonated to a cation (

    
    ), creating broad absorption features in the high-frequency region.
    
  • Tertiary Fluorine: The fluorine atom at the C4 position of the piperidine ring introduces a strong, characteristic C-F stretching vibration, distinct from C-H or C-N modes.

DOT Visualization: Spectral Logic Flow

The following diagram illustrates the causal relationship between the molecular structure and the resulting FTIR signals.

FTIR_Logic cluster_0 Functional Groups cluster_1 Spectral Regions (cm-1) Compound 3-(4-Fluoropiperidin-4-yl) pyridine 2HCl Pyridine Pyridinium Ion (Py-H+) Compound->Pyridine Piperidine Piperidinium Ion (R2NH2+) Compound->Piperidine Fluorine Tertiary C-F Bond Compound->Fluorine HighFreq 2400-3200 Broad N-H+ Stretch Pyridine->HighFreq N-H+ Stretch MidFreq 1580-1640 Ring C=N / C=C Pyridine->MidFreq Ring Shift Piperidine->HighFreq NH2+ Stretch Fingerprint 1000-1150 C-F Stretch Fluorine->Fingerprint C-F Stretch

Figure 1: Causal mapping of functional groups to specific FTIR spectral regions.

Comparative Spectral Analysis

This section contrasts the target compound with its alternatives to provide diagnostic criteria for identification.

Scenario A: Salt vs. Free Base (Synthesis Validation)

The most common analytical challenge is confirming complete salt formation. The transition from 3-(4-Fluoropiperidin-4-yl)pyridine (Free Base) to the Dihydrochloride results in dramatic spectral changes.

Vibrational ModeFree Base (Neutral)Dihydrochloride (Salt)Mechanism of Shift
N-H Stretching Sharp, weak band ~3300 cm⁻¹ (Piperidine NH)Broad, strong continuum 2400–3200 cm⁻¹ Formation of ammonium (

) and pyridinium (

) species creates strong H-bonding networks.
Pyridine Ring (C=N) ~1580 cm⁻¹ (Medium)~1610–1635 cm⁻¹ (Strong) Protonation increases the double-bond character of the ring system, shifting C=N stretch to higher energy [1].
Amine Bending ~1650 cm⁻¹ (Weak/Broad)~1580–1600 cm⁻¹ (Medium) Appearance of

scissoring deformation characteristic of secondary amine salts.
Ring Breathing ~990 cm⁻¹~1000–1030 cm⁻¹ The "breathing" mode of the pyridine ring shifts upward upon protonation [2].

Diagnostic Check: If you observe a sharp peak at 3300 cm⁻¹ and lack the broad "ammonium hump" below 3000 cm⁻¹, your salt formation is incomplete.

Scenario B: Fluorinated vs. Non-Fluorinated Analog

Distinguishing 3-(4-Fluoropiperidin-4-yl)pyridine from 3-(Piperidin-4-yl)pyridine (a potential impurity or starting material analog).

FeatureFluorinated TargetNon-Fluorinated AnalogNote
C-F Stretching Strong band ~1050–1150 cm⁻¹ AbsentThe C-F bond is highly polar, resulting in a strong dipole change and intense IR absorption.
Fingerprint Region Complex splitting due to F-substitutionSimpler aliphatic profileFluorine substitution often alters adjacent C-C and C-H bending modes.

Detailed Band Assignment Table

The following table synthesizes data from pyridine salts and fluorinated piperidine analogs to provide expected absorption bands for the target dihydrochloride.

Frequency (cm⁻¹)IntensityAssignmentStructural Origin
2400 – 3100 Broad/Strong

Overlapping stretches of Pyridinium (

) and Piperidinium (

). Often obscures C-H stretches.
~2000 – 2500 Medium/BroadCombination Bands"Ammonium bands" characteristic of amine hydrochlorides (overtones/combinations).
1610 – 1635 Strong

,

Protonated Pyridine ring stretching. Shifted +30-50 cm⁻¹ vs free base [1].
1580 – 1600 Medium

Scissoring deformation of the protonated secondary amine.
1450 – 1480 Medium

,

Methylene deformation (piperidine) and Pyridine ring skeletal vibrations.
1300 – 1350 Medium

Aryl-C-N stretching (Pyridine-Piperidine linkage).
1050 – 1150 Strong

Critical Identifier. Tertiary C-F stretching vibration.
1000 – 1030 MediumRing BreathingProtonated pyridine ring breathing mode.
700 – 800 Strong

oop
Out-of-plane C-H bending (Pyridine). Pattern depends on 3-substitution (meta-substituted).

Note: "oop" = out-of-plane bending. Exact wavenumbers may vary ±10 cm⁻¹ depending on sample preparation (KBr vs. ATR).

Experimental Protocol: Handling & Acquisition

The dihydrochloride salt is likely hygroscopic . Moisture absorption will introduce broad O-H bands (3400 cm⁻¹) that can obscure the N-H region and alter peak positions.

Recommended Method: ATR (Attenuated Total Reflectance)

We recommend ATR over KBr pellets for speed and reduced moisture interference, provided the crystal (Diamond/ZnSe) is compatible with acidic salts.

  • Sample Prep: Ensure the sample is a fine, dry powder. If the sample appears sticky (deliquescent), dry in a vacuum oven at 40°C for 2 hours prior to analysis.

  • Background: Collect a background spectrum of the clean ATR crystal immediately before analysis.

  • Acquisition:

    • Place sample on the crystal.

    • Apply pressure (ensure good contact).

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32.

  • Validation: Check for a broad water band at ~3400 cm⁻¹. If strong, the sample is wet; the N-H+ region (2400-3100) may be compromised.

DOT Visualization: Validation Workflow

Validation_Workflow Start Acquire Spectrum Check_OH Check 3400 cm-1 (Water Band) Start->Check_OH Dry Dry Sample (Vac Oven 40°C) Check_OH->Dry Strong OH Check_NH Check 2400-3100 cm-1 (Broad NH+) Check_OH->Check_NH Weak/No OH Dry->Start Check_CF Check 1050-1150 cm-1 (C-F Stretch) Check_NH->Check_CF Band Present Result Valid Salt Spectrum Check_CF->Result Band Present

Figure 2: Step-by-step decision tree for validating the FTIR spectrum quality.

References

  • Cook, D. (1961). Infrared Spectra of Pyridine Salts. Canadian Journal of Chemistry, 39(10), 2009-2024. Link

  • NIST Chemistry WebBook. Pyridine hydrochloride IR Spectrum. National Institute of Standards and Technology.[1] Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-F and Ammonium assignments).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for secondary amine salt scissoring and stretching modes).

Sources

Validation

A Comparative Guide to the Analysis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride: Reference Standards and Methodologies

This guide provides a comprehensive framework for the analytical quality control of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, a key intermediate in pharmaceutical research and development. The focus is on estab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical quality control of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, a key intermediate in pharmaceutical research and development. The focus is on establishing robust analytical methodologies and selecting appropriate reference standards to ensure the identity, purity, and quality of the material. The principles and techniques discussed are grounded in established regulatory guidelines and best practices within the pharmaceutical industry.

The Indispensable Role of a Reference Standard

In analytical chemistry, a reference standard (RS) is a highly purified and well-characterized substance used as a measurement base.[1][2] The accuracy of all subsequent analytical measurements of a test sample is contingent upon the quality of the reference standard used. For regulatory purposes, such as in pharmaceutical manufacturing, reference standards must be of high purity and their suitability for the intended use must be rigorously demonstrated.[1]

Official reference standards, such as those from the United States Pharmacopeia (USP), are considered primary standards and are authorized for use in compendial assays.[1] However, it is also common practice for laboratories to establish in-house or secondary reference standards, which must be thoroughly characterized and traced back to a primary standard.[3] Unless explicitly stated on its label, a USP Reference Standard is assumed to be 100.0% pure for its intended compendial application.[1][3] Proper storage and handling, as specified on the label, are critical to maintaining the integrity of any reference standard.[3][4]

Qualification of a Primary Reference Standard: A Multi-faceted Approach

Establishing a new batch of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride as a primary reference standard requires a comprehensive analytical program to unambiguously confirm its structure and determine its purity with a high degree of confidence. This is achieved by employing a suite of orthogonal (different and independent) analytical techniques.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of 3-(4-Fluoropiperidin-4-yl)pyridine. The presence of the fluorine atom makes ¹⁹F NMR a particularly specific tool for identity confirmation.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[5] Fragmentation patterns observed in MS/MS experiments can offer further structural confirmation.

Purity Assessment

Purity assessment should not rely on a single method. International Council for Harmonisation (ICH) guidelines recommend a combination of techniques to ensure all potential impurities (organic, inorganic, residual solvents) are accounted for.[6]

  • Chromatographic Purity (HPLC-UV) : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary technique for identifying and quantifying organic impurities.[7] The basic nature of the pyridine and piperidine rings necessitates careful method development to achieve good peak shape and resolution.[5][8]

  • Volatile Impurities & Residual Solvents (GC-FID) : Gas Chromatography with a Flame Ionization Detector is the standard method for quantifying residual solvents from the manufacturing process.

  • Water Content : Karl Fischer titration is the preferred method for the specific and accurate determination of water content.

  • Non-Volatile/Inorganic Impurities : Techniques like Thermogravimetric Analysis (TGA) or Sulphated Ash can be used to determine the content of non-volatile inorganic impurities.

Purity Assignment: Mass Balance vs. qNMR

The final purity value of the reference standard is typically assigned using one of two approaches:

  • Mass Balance Approach : The purity is calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%.

    • Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

  • Quantitative NMR (qNMR) : qNMR has emerged as a powerful primary method for purity determination.[9][10] It allows for the direct measurement of an analyte's purity by comparing the integral of one of its signals to the integral of a certified internal standard of known purity.[11][12] This technique is highly valued as it is independent of the analyte's chemical structure and does not require a pre-existing standard of the same compound.[11][12]

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is driven by the specific goal of the analysis, whether it's for initial characterization, routine QC, or impurity identification. The validation of these methods should be performed according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics like accuracy, precision, specificity, linearity, and range.[6][13][14]

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the comprehensive characterization and qualification of a primary reference standard.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Orthogonal Purity Assessment cluster_2 Phase 3: Final Purity Assignment A Candidate Material 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride B Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) A->B C Molecular Formula Confirmation (High-Resolution MS) A->C D Organic Impurities (HPLC-UV) B->D C->D E Residual Solvents (Headspace GC-FID) F Water Content (Karl Fischer Titration) G Inorganic Impurities (Sulphated Ash / TGA) I Mass Balance Calculation (100% - Σ Impurities) G->I H Quantitative NMR (qNMR) vs. Internal Standard J Certified Reference Standard (Assigned Purity Value & Uncertainty) H->J I->J A Prepare Mobile Phase & Equilibrate HPLC System B Prepare Reference Standard Solution (Known Concentration) A->B C Prepare Test Sample Solution B->C D System Suitability Test (SST) Inject RS Solution (5x) Verify RSD, Tailing, Plates C->D E Inject Blank (Diluent) D->E If SST Passes F Inject Standard & Sample Solutions E->F G Process Data & Integrate Peaks F->G H Calculate Purity (External Standard Method) G->H I Generate Report: Pass / Fail H->I

Sources

Comparative

Elemental analysis calculation for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Technical Comparison Guide: Purity Verification of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride Executive Summary & Core Directive The Challenge: In drug development, confirming the exact stoichiometry of salt form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Purity Verification of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Executive Summary & Core Directive

The Challenge: In drug development, confirming the exact stoichiometry of salt forms—specifically distinguishing between monohydrochloride, dihydrochloride, and potential hydrates—is a critical quality attribute. For 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride , High-Resolution Mass Spectrometry (HRMS) confirms the parent structure but fails to quantify the counter-ion (


) stoichiometry effectively.

The Solution: Elemental Analysis (EA) via combustion remains the "Gold Standard" for validating salt ratios. This guide provides the theoretical reference calculations for this specific molecule, compares EA against modern alternatives (HRMS, qNMR), and outlines a self-validating protocol for experimental verification.

The Reference Standard: Theoretical Calculation

Before performing any analysis, you must establish the theoretical baseline. The presence of the fluorine atom and the dihydrochloride salt significantly impacts the molecular weight (MW) and percentage composition.

Molecule: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Molecular Formula:



(Derivation: Base 

+

)

Molecular Weight Breakdown:

ElementCountAtomic MassTotal Mass% Composition (Theoretical)
Carbon (C) 1012.011120.1147.45%
Hydrogen (H) 151.00815.125.97%
Nitrogen (N) 214.00728.0111.07%
Chlorine (Cl) 235.4570.9028.01%
Fluorine (F) 118.99819.007.50%
TOTAL 253.14 100.00%

Critical Insight: The Nitrogen-to-Chlorine ratio is the diagnostic key.

  • Theoretical N/Cl Mass Ratio:

    
    
    
  • If your experimental ratio deviates significantly (>5%), you likely have a mono-HCl salt or trapped solvent.

Comparative Analysis: EA vs. HRMS vs. qNMR

Why choose Elemental Analysis when modern spectroscopy exists? This table objectively compares the utility of each method for this specific salt form.

FeatureElemental Analysis (Combustion) HRMS (ESI-TOF) qNMR (Quantitative NMR)
Primary Utility Salt Stoichiometry & Bulk Purity Molecular Formula IDStructural Connectivity & Organic Purity
Detection of HCl Excellent (Direct measurement of %Cl)Poor (Counter-ions dissociate in source)Poor (Cl is invisible in

/

NMR)
Sample Requirement 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Precision

absolute error
<5 ppm mass accuracy

(with internal standard)
Blind Spot Cannot identify what impurity is presentCannot quantify inorganic saltsCannot easily see inorganic counter-ions
Verdict Mandatory for Salt Confirmation Mandatory for ID Mandatory for Organic Purity
The "Blind Spot" Analysis
  • HRMS Failure Mode: In positive mode ESI, you will see

    
     (
    
    
    
    ). You will not see the
    
    
    . You cannot distinguish the dihydrochloride from the free base using standard HRMS.
  • EA Success Mode: EA provides a mass balance. If your %C is low but %H is high, it suggests trapped water (hydrate). If %Cl is 14% instead of 28%, you have the monohydrochloride.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "Pre-Check" to validate the sample condition before wasting resources on EA.

Phase 1: Sample Preparation (Crucial)
  • Context: Dihydrochloride salts of piperidines are often hygroscopic .

  • Step 1: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Step 2: Perform a TGA (Thermogravimetric Analysis) spot check. If >1% weight loss occurs below 100°C, the sample is solvated. Do not proceed to EA until fully dried.

Phase 2: The Combustion Analysis
  • Calibration: Calibrate the CHN analyzer using Acetanilide (standard).

  • Blank Run: Run an empty tin capsule to subtract background.

  • Weighing: Accurately weigh 2.0–2.5 mg of dried sample into a tin capsule. Fold hermetically to exclude atmospheric moisture.

  • Combustion: Run at 980°C (with

    
     catalyst) to ensure complete fluorinated ring breakdown.
    
    • Note on Fluorine: Fluorine can attack silica combustion tubes. Ensure your analyzer is equipped with a magnesium oxide scavenger or similar F-trap to prevent damage and low results.

Phase 3: Data Interpretation Criteria

Acceptance criteria for pharmaceutical intermediates (typically


):
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    

Visualization: Salt Verification Logic Flow

This diagram illustrates the decision logic required to validate the dihydrochloride salt form using the data generated above.

SaltVerification Start Synthesized Product (Dried Solid) EA_Test Run Elemental Analysis (CHN + Halogen) Start->EA_Test Check_Cl Check %Cl Content Target: ~28.01% EA_Test->Check_Cl Pass_Cl Result: 27.6% - 28.4% Check_Cl->Pass_Cl Within Range Fail_Low Result: ~14-15% Check_Cl->Fail_Low ~50% of Target Fail_High Result: <27% or >29% (Non-integer) Check_Cl->Fail_High Deviant Conclusion_2HCl Confirmed: Dihydrochloride Salt Pass_Cl->Conclusion_2HCl Conclusion_1HCl Detected: Monohydrochloride Fail_Low->Conclusion_1HCl Conclusion_Impure Detected: Mixed Salt or Solvate Fail_High->Conclusion_Impure Next_IC Action: Run Ion Chromatography (Verify Counter-ion) Conclusion_Impure->Next_IC

Figure 1: Decision logic for validating salt stoichiometry based on Elemental Analysis data.

References

  • PubChem. (n.d.). 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures. USP-NF. (Note: While primarily for heavy metals, the validation criteria for instrumental analysis referenced here set the standard for analytical rigor).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Validation

19F NMR data for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride verification

Technical Guide: Analytical Verification of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride via F NMR Executive Summary The Challenge: The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically invo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Analytical Verification of 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride via F NMR

Executive Summary

The Challenge: The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically involves the deoxyfluorination of a tertiary alcohol precursor. This reaction class is notorious for a specific, "silent" failure mode: the elimination of HF to form a tetrahydropyridine alkene impurity.

The Solution: While LC-MS confirms mass and


H NMR confirms the skeleton, neither method definitively quantifies the fluorination efficiency as robustly as Quantitative 

F NMR (qNMR)
. This guide outlines the specific advantages of

F NMR for this scaffold, providing a validated protocol for distinguishing the desired gem-fluoro-aryl product from common synthetic impurities.

Part 1: The Analytical Challenge (Comparative Analysis)

The structural integrity of 3-(4-Fluoropiperidin-4-yl)pyridine relies on the successful installation of a fluorine atom at the quaternary C4 position of the piperidine ring. Standard analytical methods often fail to catch the specific elimination side-product (3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine).

Comparison of Verification Methods
Feature

F NMR
(Recommended)

H NMR
LC-MS / HPLC
Primary Detection Direct observation of C-F bond.Indirect observation via H-F coupling.Mass-to-charge ratio (

).
Impurity Detection High. Non-fluorinated impurities (alkenes) are silent; regioisomers appear as distinct peaks.Medium. Alkene protons from elimination products often overlap with aromatic pyridine signals.Low to Medium. Ionization differences between the fluoro-product and alkene impurity can skew purity ratios.
Quantification Absolute Purity possible via Internal Standard (qNMR).[1]Relative integration (error-prone due to signal overlap).Relative area % (requires response factor correction).
Solvent Effects Minimal background interference.Solvent peaks (

, DMSO) can obscure key signals.
N/A
The "Silent" Impurity Risk

The most critical failure mode in synthesizing this molecule is the Elimination vs. Substitution competition.

  • Target: 3-(4-Fluoropiperidin-4-yl)pyridine (Contains F).

  • Impurity: 3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine (Contains NO F).

In


F NMR, the impurity is invisible. Therefore, if you use an Internal Standard (IS) , any discrepancy between the molar amount of Fluorine detected and the weighed mass of the sample immediately reveals the presence of non-fluorinated impurities.

Part 2: F NMR Protocol & Data Interpretation

Experimental Protocol

Objective: To verify the presence of the C-F bond and quantify the absolute purity of the dihydrochloride salt.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) is recommended for the dihydrochloride salt due to solubility.
    
  • Internal Standard (IS): Sodium Trifluoroacetate (NaTFA) or Trifluoroacetic acid (TFA). (Shift: ~ -76.5 ppm).

  • Relaxation Agent: Chromium(III) acetylacetonate (

    
    ) - Optional, used to shorten 
    
    
    
    for faster quantitative acquisition.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample and ~5 mg of NaTFA (IS) into a vial. Record masses to 0.01 mg precision.

  • Dissolution: Dissolve in 0.6 mL

    
    . Ensure complete solvation of the salt.
    
  • Acquisition:

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement for accurate integration.

    • Spectral Width: 200 ppm (covering -50 to -250 ppm).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for qNMR to ensure full relaxation of F nuclei).
    • Scans: 64 or 128.

Data Interpretation

Expected Chemical Shift: For a tertiary fluorine attached to a piperidine ring with a geminal pyridine substituent:

  • Predicted Range: -155 ppm to -175 ppm (relative to

    
     at 0 ppm).
    
  • Note: The exact shift depends on pH. The dihydrochloride salt (acidic environment) will shift the signal compared to the free base due to the protonation of the piperidine nitrogen.

Multiplicity:

  • The Fluorine is on a quaternary carbon (no attached protons).

  • However, it couples to the vicinal protons at the piperidine C3 and C5 positions.

  • Pattern: Expect a broad multiplet (specifically a quintet or triplet of triplets) due to

    
     coupling (typically 15-25 Hz).
    
  • Decoupling: If run with proton decoupling (cpd or zgpg), the signal will collapse to a sharp singlet . This is recommended for purity assay.

Verification Logic:

  • Identify Main Peak: Look for the singlet (decoupled) in the -160 ppm region.

  • Check for Regioisomers: Any smaller peaks in the -180 to -200 ppm range suggest secondary fluorination or rearrangement.

  • Calculate Purity (qNMR):

    
    
    
    • Where

      
       = Integration Area, 
      
      
      
      = Number of F atoms (1 for sample, 3 for TFA),
      
      
      = Molar Mass,
      
      
      = weighed mass.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision-making process when verifying this fluorinated scaffold.

G Start Crude Product (Dihydrochloride Salt) Method Select Analytical Method Start->Method HNMR 1H NMR Analysis (D2O) Method->HNMR Structural Skeleton FNMR 19F qNMR Analysis (D2O + Internal Std) Method->FNMR Fluorination Efficiency H_Result Result: Complex Multiplets Alkene peaks may overlap with Pyridine signals. HNMR->H_Result F_Result Result: Distinct Singlet (-165 ppm) Silent Elimination Impurity FNMR->F_Result Decision Calculate Purity via Internal Standard Integration F_Result->Decision Pass PASS: >95% F-Molar Balance (Correct Structure) Decision->Pass Matches Mass Fail FAIL: Low F-Integration (Presence of 'Silent' Alkene) Decision->Fail Mismatch

Figure 1: Analytical workflow prioritizing


F qNMR to detect non-fluorinated elimination impurities common in this synthesis.

References

  • Rosen, G. M., et al. (2010). "Synthesis of aminomethylated 4-fluoropiperidines." Journal of Organic Chemistry. (Demonstrates the use of Fluorine NMR in characterizing fluorinated piperidine derivatives).

  • Yu, J., et al. (2018). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society.[2][3] (Discusses the elimination side-product risks in fluorination of cyclic alcohols). [3]

  • Malet-Martino, M., & Holzgrabe, U. (2011). "NMR techniques in biomedical and pharmaceutical analysis."[1][2][4] Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR protocols).

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for chemical shift ranges of tertiary alkyl fluorides).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Safety Directive Compound Classification: Functionalized Heterocyclic Salt (Pharmaceutical Intermediate) Primary Hazards: Skin/Eye I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Directive

Compound Classification: Functionalized Heterocyclic Salt (Pharmaceutical Intermediate) Primary Hazards: Skin/Eye Irritation (Acidic), Respiratory Irritation, Potential Bioactivity. Immediate Action: Handle strictly within a chemical fume hood. This compound is a dihydrochloride salt, making it hygroscopic and potentially corrosive to mucous membranes upon contact with moisture.

Risk Assessment & Hazard Profiling (SAR Analysis)

As a Senior Application Scientist, I must highlight that specific toxicological data (LD50) for this precise isomer is often proprietary or unavailable in public registries. Therefore, we apply Structure-Activity Relationship (SAR) protocols to establish a "Universal Precaution" safety profile.

  • The "Dihydrochloride" Factor: The .2HCl moiety implies that upon contact with moisture (sweat, ocular fluid, lung tissue), the compound hydrolyzes to release hydrochloric acid. This necessitates acid-gas protocols.

  • The Fluorine Substitution: The 4-fluoro group increases lipophilicity compared to the parent piperidine, potentially enhancing skin absorption and blood-brain barrier penetration. Treat this material as a suspected potent bioactive .

  • Physical State: Likely a fine, white to off-white powder. Electrostatic charging is common, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this tiered protection strategy based on the state of matter.

Table 1: PPE Specifications by Operational State
PPE ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Technical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if >500mL)Safety glasses are insufficient. The salt is hygroscopic; dust entering the eye will cause immediate acid burns.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®)Nitrile is adequate for dry solids. However, pyridine derivatives can permeate nitrile in solution. Laminate is required if dissolved in penetrating solvents (e.g., DCM, Methanol).
Respiratory Fume Hood (Sash at 18")Fume Hood If hood work is impossible (e.g., equipment maintenance), a P100/OV respirator is mandatory to block acidic dusts.
Body Defense Lab Coat (High-neck, snap closure)Chemical-Resistant Apron (over lab coat)Prevents migration of fine powders onto street clothes and skin contact with splashes.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental step.

PPE_Decision_Logic Start Start: Handling 3-(4-Fluoropiperidin-4-yl)pyridine . 2HCl StateCheck Current State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution DustRisk Is Dust Generation Likely? (Weighing, Transfer) Solid->DustRisk SolventCheck Solvent Type? Solution->SolventCheck Hood Mandatory: Chemical Fume Hood (No Open Bench Work) DustRisk->Hood GlovesSolid Gloves: Double Nitrile (Change immediately if contaminated) Hood->GlovesSolid Penetrating Penetrating (DCM, THF, MeOH) SolventCheck->Penetrating Standard Standard (Water, Ethanol) SolventCheck->Standard BarrierGloves Gloves: Laminate / Barrier (Nitrile is permeable!) Penetrating->BarrierGloves NitrileGloves Gloves: Double Nitrile OK Standard->NitrileGloves

Figure 1: PPE Selection Logic. Note the critical divergence for "Penetrating Solvents" where standard nitrile gloves fail against pyridine derivatives.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during weighing due to static-induced aerosolization.

  • Static Control: Use an ionizing bar or antistatic gun on the spatula and weigh boat. This prevents the "jumping" of the charged hydrochloride salt.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a balance enclosure.

  • Technique: Never pour from the stock bottle. Use a clean spatula to transfer small amounts to a pre-tared vial. Cap the stock bottle immediately after removal.

B. Solubilization
  • Exothermic Risk: Dihydrochloride salts can generate heat when dissolving in water or methanol. Add the solid to the solvent slowly.

  • Vessel Choice: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas if the compound is in an acidic solution for prolonged periods to prevent leaching.

Waste Disposal & Deactivation

Proper disposal is legally required and environmentally critical.[1] Because this molecule contains Fluorine, it cannot be treated as standard organic waste in many jurisdictions.

Disposal Workflow

Waste_Disposal WasteStart Waste Generation TypeCheck Waste Type WasteStart->TypeCheck SolidWaste Solid Contaminated (Gloves, Weigh Boats) TypeCheck->SolidWaste LiquidWaste Liquid Mother Liquor TypeCheck->LiquidWaste BinSolid Solid Hazardous Waste Bin (Double Bagged) SolidWaste->BinSolid HaloCheck Halogenated? LiquidWaste->HaloCheck StreamHalo Halogenated Solvent Stream (Due to Fluorine Content) HaloCheck->StreamHalo Yes (Contains F)

Figure 2: Waste Disposal Pathway. The presence of the Fluorine atom mandates the "Halogenated" waste stream to prevent damage to incinerators.

Protocol:

  • Liquids: Segregate into Halogenated Organic Waste containers. Do not mix with non-halogenated solvents (like acetone/hexane) if your facility separates them, as the fluorine content requires specific incineration temperatures [1].

  • Solids: Contaminated gloves, paper towels, and weigh boats must be double-bagged in clear polyethylene bags, labeled "Hazardous Solid Waste: Fluorinated Pyridine Salt," and disposed of via EHS protocols.

  • Cleaning: Wipe bench surfaces with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue, followed by water.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] Hold eyelids open. The HCl salt will cause rapid pain; do not stop flushing until medical help arrives.

  • Skin Contact: Brush off dry powder before wetting the skin (to prevent creating a concentrated acid patch). Then wash with soap and water.[5][1][2]

  • Spills (Solid): Do not dry sweep. Cover with a wet paper towel (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Spills (Liquid): Absorb with vermiculite or sand.[6] Do not use combustible materials like sawdust.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - 29 CFR 1910.132. United States Department of Labor.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Refer to "Pyridine" and "Acid" data columns for surrogate data).

  • PubChem. (n.d.). Compound Summary for Pyridine Hydrochloride (Analogous Hazard Data). National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Reactant of Route 2
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
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